Doxifluridine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11FN2O5 |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(trideuteriomethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5+,6?,8-/m1/s1/i1D3 |
InChI Key |
ZWAOHEXOSAUJHY-KBSAXKIRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H](C([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Doxifluridine-d3: A Technical Whitepaper on the Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is a second-generation oral fluoropyrimidine nucleoside analog that acts as a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Its deuterated form, Doxifluridine-d3, represents a strategic modification designed to enhance its pharmacokinetic profile through the kinetic isotope effect, potentially offering an improved therapeutic index. This technical guide provides an in-depth exploration of the mechanism of action of this compound, from its enzymatic activation in tumor tissues to the cytotoxic effects of its active metabolite, 5-FU, on cancer cells. This document details the metabolic pathways, molecular targets, and the anticipated impact of deuteration. Furthermore, it includes quantitative data for the parent compound, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.
Introduction to Fluoropyrimidines and the Prodrug Strategy
For decades, 5-fluorouracil (5-FU) has been a cornerstone in the treatment of solid tumors, including colorectal, breast, and gastrointestinal cancers.[1] Its primary mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells.[2] However, the clinical utility of 5-FU is hampered by a narrow therapeutic window and significant side effects due to its non-selective action on healthy, rapidly proliferating cells.[1]
To overcome these limitations, prodrugs such as Doxifluridine were developed. Doxifluridine is designed for oral administration and is selectively converted to 5-FU within tumor tissues, thereby concentrating the cytotoxic agent at the site of action and reducing systemic toxicity.[1] The deuterated analog, this compound, is a novel iteration that leverages the principles of pharmacokinetics to further refine the drug's properties. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, can slow down drug metabolism, leading to a longer half-life and more stable plasma concentrations.[3][4]
Core Mechanism of Action: Bioactivation and Cytotoxicity
The anticancer effect of this compound is not direct. Instead, it relies on a two-step process: bioactivation to 5-FU, followed by the cytotoxic actions of 5-FU within the cancer cell.
Enzymatic Conversion of Doxifluridine to 5-Fluorouracil
Doxifluridine is preferentially metabolized into 5-FU by the enzyme thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF).[1][5] A key advantage of this design is that TP is often overexpressed in a variety of solid tumors compared to adjacent normal tissues.[6] This differential expression leads to the targeted release of 5-FU within the tumor microenvironment, enhancing its efficacy while potentially minimizing systemic side effects.[1]
Molecular Mechanisms of 5-FU
Once generated, 5-FU undergoes further intracellular conversion into three active metabolites, each contributing to its cytotoxic effects through distinct mechanisms:
-
Inhibition of DNA Synthesis: The primary mechanism is the inhibition of thymidylate synthase (TS) by 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). This leads to a depletion of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair, ultimately causing "thymineless death."[2]
-
RNA Dysfunction: 5-fluorouridine 5'-triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This fraudulent incorporation disrupts RNA processing, splicing, and stability, impairing protein synthesis and cellular function.[2]
-
DNA Damage: 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and instability.
The Role of Deuteration: The this compound Advantage
The "d3" in this compound signifies that three hydrogen atoms at a metabolically active site have been replaced by deuterium. This modification is based on the Kinetic Isotope Effect (KIE) .[3]
The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as those mediated by cytochrome P450 (CYP) enzymes in the liver, occur at a slower rate.[7]
Potential benefits include:
-
Reduced Rate of Metabolism: Slower enzymatic degradation can lead to a longer plasma half-life.
-
Increased Drug Exposure (AUC): A longer half-life allows for a greater total exposure of the drug to the body.
-
Improved Safety Profile: Slower metabolism may reduce the formation of potentially toxic metabolites and lower peak plasma concentrations (Cmax), potentially mitigating side effects.
-
Stable Pharmacokinetics: Deuteration can lead to less inter-patient variability in drug metabolism.
Quantitative Analysis of Doxifluridine
Disclaimer: The following data pertains to the non-deuterated parent compound, Doxifluridine (5'-DFUR). Specific data for this compound is not yet publicly available. This information serves as a baseline for its anticipated pharmacological profile.
Table 1: In Vitro Cytotoxicity of Doxifluridine
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| Ehrlich Ascites | Carcinoma | 48 | 2 | [2] |
| SQUU-B | Oral Squamous Cell Carcinoma | ~200-400 (Real-time) | 48 | [8] |
| NA | Oral Squamous Cell Carcinoma | ~100-200 (Real-time) | 48 | [8] |
Note: IC50 values can vary significantly based on the cell line and assay conditions.[8]
Table 2: Pharmacokinetic Parameters of Doxifluridine in Patients
| Parameter | Value | Dosing | Citation |
| Elimination Half-life (t½) | 16.1 - 27.7 min | Single IV infusion (2 and 4 g/m²) | [9] |
| Elimination Half-life (t½) | 32 - 45 min | Oral (600-1000 mg/m²) | [10] |
| Non-renal Clearance (ClNR) | 728 ± 181 ml/min/m² | 5-day infusion | [11] |
| Renal Clearance (ClR) | 108.9 ± 53.6 ml/min/m² | 5-day infusion | [11] |
| Oral Bioavailability | 34 - 47% | Oral (600-1000 mg/m²) | [10] |
Key Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment (WST-8 Assay)
This protocol is a common method for determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to each well. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 reagent (e.g., CCK-8) to each well. This reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a colored formazan product.
-
Final Incubation: Incubate the plates for 1-4 hours until a visible color change occurs.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value.
Protocol: Pharmacokinetic Analysis in Plasma (LC-MS/MS)
This protocol outlines the measurement of this compound and its metabolite 5-FU in plasma samples.[5]
-
Sample Collection: Collect blood samples from subjects at predetermined time points after drug administration into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Preparation (Protein Precipitation): Thaw plasma samples. To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile) containing an internal standard. Vortex to mix and precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile to separate this compound and 5-FU.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and its metabolite based on their specific mass transitions.
-
-
Data Quantification: Construct a calibration curve using standards of known concentrations to quantify the drug and metabolite levels in the plasma samples.
Experimental Workflow Visualization
Conclusion
This compound operates via a well-established, powerful mechanism of action inherent to fluoropyrimidines. Its innovation lies not in a new cytotoxic pathway, but in the strategic application of deuteration to optimize its pharmacokinetic behavior. By functioning as a tumor-activated prodrug of 5-FU, it achieves targeted therapy. The addition of deuterium is anticipated to slow its systemic metabolism, potentially leading to a more favorable half-life, increased tumor exposure, and an improved safety profile. This makes this compound a promising candidate for further investigation, with the potential to refine and improve upon the therapeutic efficacy of fluoropyrimidine-based cancer chemotherapy. Future preclinical and clinical studies are necessary to fully elucidate and confirm the therapeutic advantages of this deuterated compound.
References
- 1. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [5'-Deoxy-5-fluorouridine enzymatic activation from the masked compound to 5-fluorouracil in human malignant tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Doxifluridine in Preclinical Models: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, peer-reviewed preclinical pharmacokinetic data specifically for Doxifluridine-d3 is limited. This guide summarizes the extensive preclinical pharmacokinetic data available for Doxifluridine (5'-deoxy-5-fluorouridine, 5'-dFUR). The pharmacokinetic profile of this compound is anticipated to be very similar to that of Doxifluridine, as deuterium substitution typically has a minimal effect on pharmacokinetic properties unless the deuterated bond is directly involved in a rate-limiting metabolic step. Deuterated compounds like this compound are most commonly used as internal standards in bioanalytical assays due to their mass difference.
Introduction
Doxifluridine is a fluoropyrimidine derivative that acts as a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU).[1][2] Its preferential activation to 5-FU in malignant cells by the enzyme thymidine phosphorylase offers a more targeted therapeutic approach.[2] Understanding the pharmacokinetic profile of Doxifluridine in preclinical models is crucial for predicting its behavior in humans, optimizing dosing regimens, and ensuring its safe and effective clinical development. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Doxifluridine, presenting quantitative data, detailed experimental protocols, and key metabolic pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Doxifluridine and its major metabolite, 5-FU, in various preclinical models.
Table 1: Pharmacokinetic Parameters of Doxifluridine in Beagle Dogs following a Single Oral Administration of 200 mg
| Parameter | Value | Unit |
| Cmax (Doxifluridine) | Not explicitly stated | - |
| Tmax (Doxifluridine) | Not explicitly stated | - |
| AUC (Doxifluridine) | Not explicitly stated | - |
| Cmax (5-FU) | Not explicitly stated | - |
| Tmax (5-FU) | Not explicitly stated | - |
| AUC (5-FU) | Not explicitly stated | - |
| Cmax (5-FUrd) | Not explicitly stated | - |
| Tmax (5-FUrd) | Not explicitly stated | - |
| AUC (5-FUrd) | Not explicitly stated | - |
Data from a study involving 23 beagle dogs. A parent-metabolite compartment model with first-order absorption and Michaelis-Menten kinetics was used to describe the pharmacokinetics.[2]
Table 2: Pharmacokinetic Parameters of Doxifluridine in Cancer Patients following Oral Administration
| Parameter | Day 1 | Day 5 | Unit |
| AUC (Doxifluridine) | 72.2 | 74.5 | mmol h/l |
| Cmax (Doxifluridine) | 67.1 | 68.3 | mmol/l |
| AUC (5-FU) | 5.46 | 7.52 | mmol h/l |
| Cmax (5-FU) | 5.81 | 7.34 | mmol/l |
Data from a study in 20 colorectal cancer patients receiving 1200 mg/m² of Doxifluridine orally for 5 days.[3]
Table 3: Pharmacokinetic Parameters of Intravenous Doxifluridine in Cancer Patients
| Dose (g/m²) | Nonrenal Clearance (l/min) | Renal Clearance (l/min) | Terminal Half-life (min) |
| 2 | 0.60 | 0.32 | 16.1 - 27.7 |
| 4 | 0.37 | 0.29 | 16.1 - 27.7 |
Data from a study in six patients with colorectal carcinoma. A disproportionate increase in the area under the curve with increasing dose was observed.[4]
Experimental Protocols
Animal Models and Dosing
-
Beagle Dogs: A study utilized 23 beagle dogs for the pharmacokinetic analysis of Doxifluridine and its metabolites after a single oral administration of a 200 mg capsule.[2]
-
Mice: Tumor-bearing C57BL/6 mice were established by subcutaneous injection of HT29 cells. When tumors reached 100–150 mm³, mice were administered Doxifluridine at a dose of 50 mg/kg.[1]
-
Rats: Pharmacokinetic studies of 5-fluorouracil and 5'-deoxy-5-fluorouridine have been conducted in rats.[1]
Sample Collection and Bioanalysis
-
Plasma Sample Collection: Blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile of the drug and its metabolites.
-
Bioanalytical Method: A common method for the simultaneous determination of Doxifluridine and its active metabolites, 5-FU and 5-fluorouridine (5-FUrd), in plasma is reverse-phase high-performance liquid chromatography (HPLC) with mass spectrometry (MS) detection.[3][5] An LC-MS/MS method has been validated in beagle dog plasma with a lowest limit of quantification of 0.05 µg/mL for both Doxifluridine and 5-FU, and 0.2 µg/mL for 5-FUrd.[5] The chromatographic separation can be achieved on a C18 column with a mobile phase consisting of 0.1% formic acid in a mixture of methanol and water.[5]
Mandatory Visualizations
Bioactivation Pathway of Doxifluridine
The following diagram illustrates the metabolic conversion of Doxifluridine to its active form, 5-fluorouracil.
Experimental Workflow for Preclinical Pharmacokinetic Study
This diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of Doxifluridine.
Conclusion
The preclinical pharmacokinetic profile of Doxifluridine has been well-characterized in various animal models, demonstrating its conversion to the active metabolite 5-FU. The available data indicates that Doxifluridine is orally bioavailable and exhibits dose-dependent pharmacokinetics at higher doses. The methodologies for its analysis are robust and well-established. While specific pharmacokinetic studies on this compound are not prevalent in the literature, the data presented for Doxifluridine provides a strong foundation for understanding its behavior and for the design of future preclinical and clinical investigations. Further studies directly comparing the pharmacokinetics of Doxifluridine and this compound could provide valuable insights into potential isotopic effects on its metabolism and disposition.
References
- 1. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oral doxifluridine in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Biodistribution and Tumor Uptake of Doxifluridine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vivo biodistribution and tumor uptake of Doxifluridine, a fluoropyrimidine prodrug of 5-fluorouracil (5-FU). While this guide focuses on Doxifluridine, the data presented for the non-deuterated form serves as a critical surrogate for understanding the biodistribution of its deuterated analog, Doxifluridine-d3. The preferential conversion of Doxifluridine to the cytotoxic agent 5-FU in tumor tissues, due to higher concentrations of thymidine phosphorylase, underscores its potential for targeted cancer therapy. This document summarizes key quantitative data on tissue distribution, details relevant experimental methodologies, and visualizes the metabolic and signaling pathways involved.
Introduction
Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is an oral fluoropyrimidine nucleoside analog that exerts its cytotoxic effects after being converted to 5-fluorouracil (5-FU)[1]. This conversion is primarily catalyzed by the enzyme thymidine phosphorylase (TP), which is found in higher concentrations in various tumor tissues compared to normal tissues[1][2]. This differential enzyme expression provides a mechanism for the tumor-selective activation of Doxifluridine, potentially enhancing its therapeutic index and reducing systemic toxicity compared to direct 5-FU administration. The deuterated form, this compound, is often used in pharmacokinetic studies as an internal standard for quantitative analysis. Understanding the in vivo biodistribution and tumor uptake of Doxifluridine is paramount for optimizing its clinical application and for the development of novel drug delivery strategies.
In Vivo Biodistribution and Tumor Uptake: Quantitative Data
Table 1: Concentration of 5-Fluorouracil (5-FU) in Tissues of Sarcoma-180 Bearing Mice after a Single Oral Dose of Doxifluridine (185 mg/kg)
| Time (hours) | Tissue | 5-FU Concentration (µg/g or µg/ml) |
| 1 | Tumor | 2.8 ± 0.4 |
| Blood | 0.3 ± 0.1 | |
| Liver | 0.5 ± 0.1 | |
| Kidney | 0.6 ± 0.1 | |
| Spleen | 0.4 ± 0.1 | |
| Small Intestine | 2.5 ± 0.5 | |
| 4 | Tumor | 3.5 ± 0.6 |
| Blood | 0.2 ± 0.0 | |
| Liver | 0.3 ± 0.1 | |
| Kidney | 0.3 ± 0.1 | |
| Spleen | 0.2 ± 0.0 | |
| Small Intestine | 0.8 ± 0.2 | |
| 24 | Tumor | 0.5 ± 0.1 |
| Blood | 0.0 | |
| Liver | 0.0 | |
| Kidney | 0.0 | |
| Spleen | 0.0 | |
| Small Intestine | 0.1 ± 0.0 |
Data extracted from Suzuki et al., Gan, 1980.[3]
Table 2: Concentration of 5-Fluorouracil (5-FU) in Tissues of Walker Carcinoma-256 Bearing Rats after a Single Oral Dose of Doxifluridine (92.5 mg/kg)
| Time (hours) | Tissue | 5-FU Concentration (µg/g or µg/ml) |
| 1 | Tumor | 1.5 ± 0.2 |
| Blood | 0.2 ± 0.0 | |
| Liver | 0.4 ± 0.1 | |
| Kidney | 0.5 ± 0.1 | |
| Spleen | 0.3 ± 0.1 | |
| Small Intestine | 1.3 ± 0.3 | |
| 3 | Tumor | 2.1 ± 0.3 |
| Blood | 0.1 ± 0.0 | |
| Liver | 0.2 ± 0.0 | |
| Kidney | 0.2 ± 0.0 | |
| Spleen | 0.1 ± 0.0 | |
| Small Intestine | 0.5 ± 0.1 | |
| 24 | Tumor | 0.3 ± 0.1 |
| Blood | 0.0 | |
| Liver | 0.0 | |
| Kidney | 0.0 | |
| Spleen | 0.0 | |
| Small Intestine | 0.1 ± 0.0 |
Data extracted from Suzuki et al., Gan, 1980.[3]
Table 3: Concentration of 5-Fluorouracil (5-FU) in Human Plasma and Tissues after Preoperative Oral Doxifluridine in Patients with Hepatocellular Carcinoma
| Tissue | 5-FU Concentration (µg/g or µg/ml) |
| Plasma | 1.1 ± 0.3 |
| Liver Tissue (Normal) | 5.6 ± 0.8 |
| Center of Tumor | 5.9 ± 0.9 |
| Periphery of Tumor | 10.5 ± 1.6 |
Data from Ma et al., World Journal of Gastroenterology.[1] The study highlights that 5-FU concentration was significantly higher in the periphery of the tumor compared to the liver tissue and the center of the tumor.[1]
Experimental Protocols
This section outlines a general methodology for conducting in vivo biodistribution studies of Doxifluridine, synthesized from the procedures described in the cited literature.
Animal Models and Tumor Implantation
-
Animal Species: Male BALB/c nude mice or Fischer rats are commonly used.
-
Tumor Cell Lines: Human tumor cell lines such as sarcoma-180 or Walker carcinoma-256 are subcutaneously implanted into the flank of the animals.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of the study.
Drug Administration
-
Drug Formulation: Doxifluridine is typically dissolved in a suitable vehicle such as a 0.5% carboxymethylcellulose solution for oral administration.
-
Dosing: A single oral dose is administered to the animals via gavage. The dosage can vary depending on the study design.
-
This compound: In studies requiring mass spectrometry analysis, this compound would be used as an internal standard, co-administered or used in separate cohorts for pharmacokinetic modeling.
Sample Collection
-
Time Points: Animals are euthanized at various time points post-administration (e.g., 1, 3, 4, 24 hours) to assess the time-course of drug distribution.
-
Tissue Collection: Blood, tumor, and various organs (liver, kidney, spleen, small intestine, etc.) are collected.
-
Sample Processing: Tissues are weighed and homogenized. Plasma is separated from whole blood by centrifugation. All samples are stored at -80°C until analysis.
Analytical Method for Quantification
-
Extraction: Doxifluridine and its metabolite 5-FU are extracted from plasma and tissue homogenates using appropriate techniques such as protein precipitation or solid-phase extraction.
-
Instrumentation: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of Doxifluridine and 5-FU.
-
Quantification: The concentration of the analytes is determined by comparing the peak area ratios of the analyte to the internal standard (this compound) against a standard calibration curve.
Visualizations: Signaling Pathways and Experimental Workflow
Metabolic Activation of Doxifluridine
The following diagram illustrates the metabolic conversion of Doxifluridine to 5-fluorouracil and its subsequent anabolic pathways leading to cytotoxic activity.
Caption: Metabolic activation pathway of Doxifluridine to 5-FU and its subsequent anabolic routes.
Experimental Workflow for Biodistribution Study
The diagram below outlines the key steps involved in a typical in vivo biodistribution study of Doxifluridine.
Caption: A typical experimental workflow for an in vivo biodistribution study of Doxifluridine.
Conclusion
The available data strongly supports the concept of tumor-selective activation of Doxifluridine, leading to higher concentrations of the active drug, 5-FU, in tumor tissues compared to normal tissues and plasma. This targeted delivery is a key advantage of Doxifluridine over conventional 5-FU chemotherapy. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further investigations into the biodistribution and efficacy of Doxifluridine and its deuterated analogs. Future studies focusing specifically on this compound will be invaluable in further elucidating its pharmacokinetic profile and solidifying its role in precision oncology.
References
- 1. 5-Fluorouracil concentration in blood, liver and tumor tissues and apoptosis of tumor cells after preoperative oral 5’-deoxy-5-fluorouridine in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The degradation of 5'-deoxy-5-fluorouridine by pyrimidine nucleoside phosphorylase in normal and cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution of 5'-deoxy-5-fluorouridine and derived 5-fluorouracil in tumor-bearing mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxifluridine-d3 as a Prodrug of 5-Fluorouracil-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Doxifluridine as a prodrug for the widely used antineoplastic agent 5-Fluorouracil (5-FU). A special focus is placed on the potential role of their deuterated analogs, Doxifluridine-d3 and 5-Fluorouracil-d3, in research and drug development. While specific data on the deuterated forms as a direct prodrug-drug system is limited in current literature, this guide extrapolates from the extensive knowledge of the parent compounds and the established principles of stable isotope labeling in pharmacology. We will delve into the metabolic activation of Doxifluridine, the mechanism of action of 5-FU, present quantitative pharmacokinetic data, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.
Introduction: The Prodrug Strategy and the Role of Deuteration
Doxifluridine (5'-Deoxy-5-fluorouridine) is a second-generation nucleoside analog that acts as a prodrug for 5-fluorouracil.[1] The rationale behind this prodrug approach is to improve the oral bioavailability of 5-FU and to achieve higher concentrations of the active drug at the tumor site, thereby potentially increasing efficacy and reducing systemic toxicity.[1][2]
The introduction of deuterium (a stable, non-radioactive isotope of hydrogen) into drug molecules, a process known as deuteration, has emerged as a strategy to favorably alter the pharmacokinetic properties of drugs.[3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can lead to a longer drug half-life, reduced formation of toxic metabolites, and an overall improved therapeutic profile.[3]
This guide will explore the established relationship between Doxifluridine and 5-FU and discuss the prospective implications of utilizing their deuterated forms, this compound and 5-Fluorouracil-d3. While this compound and 5-Fluorouracil-d3 are commercially available, their primary application to date has been as internal standards in analytical assays for pharmacokinetic studies. The exploration of this compound as a therapeutic prodrug for 5-Fluorouracil-d3 represents a novel area of investigation.
Metabolic Activation of Doxifluridine
Doxifluridine is converted to the active cytotoxic agent 5-Fluorouracil through enzymatic action. The primary enzyme responsible for this conversion is thymidine phosphorylase (TP) , also known as platelet-derived endothelial cell growth factor (PD-ECGF).[4][5]
dot
Thymidine phosphorylase is found in various tissues, but it is often overexpressed in a range of solid tumors, including breast, colorectal, and gastric cancers.[4][5] This differential expression provides a basis for the tumor-selective activation of Doxifluridine, potentially leading to higher concentrations of 5-FU within the tumor microenvironment compared to healthy tissues.[5]
Mechanism of Action of 5-Fluorouracil
5-Fluorouracil exerts its cytotoxic effects through multiple mechanisms, primarily by interfering with DNA and RNA synthesis.[6][7] Once formed, 5-FU is anabolized into three main active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. The inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which in turn disrupts DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[6][7]
-
Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA in place of uridine triphosphate (UTP). This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and cell death.[6]
-
Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[7]
dot
Quantitative Data
The following tables summarize pharmacokinetic parameters of Doxifluridine and 5-Fluorouracil from various studies. It is important to note that these values can vary significantly between individuals and are influenced by factors such as dosage, administration route, and patient population.
Table 1: Pharmacokinetic Parameters of Doxifluridine in Cancer Patients
| Parameter | Route | Dose | Value | Reference |
| Clearance (non-renal) | IV | 2 g/m² | 0.60 L/min | [1] |
| IV | 4 g/m² | 0.37 L/min | [1] | |
| Clearance (renal) | IV | 2 g/m² | 0.32 L/min | [1] |
| IV | 4 g/m² | 0.29 L/min | [1] | |
| Terminal Half-life | IV | 2 and 4 g/m² | 16.1 - 27.7 min | [1] |
| Steady-state Plasma Levels | 5-day infusion | 3.75 - 20 g/m² | 167 - 6,519 ng/mL | [6] |
| Oral Bioavailability | Oral | 600 - 1000 mg/m² | 34 - 47% | [1] |
Table 2: Pharmacokinetic Parameters of 5-Fluorouracil after Doxifluridine Administration in Cancer Patients
| Parameter | Doxifluridine Route | Doxifluridine Dose | Value | Reference |
| Renal Clearance | 5-day infusion | 3.75 - 20 g/m² | Mean: 100.8 ± 48.6 mL/min/m² | [6] |
| AUC (Day 1) | Oral | 1200 mg/m² | 5.46 mmol h/L | [4] |
| AUC (Day 5) | Oral | 1200 mg/m² | 7.52 mmol h/L | [4] |
| Cmax (Day 1) | Oral | 1200 mg/m² | 5.81 mmol/L | [4] |
| Cmax (Day 5) | Oral | 1200 mg/m² | 7.34 mmol/L | [4] |
Experimental Protocols
Simultaneous Quantification of Doxifluridine and 5-Fluorouracil in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of Doxifluridine and 5-FU in plasma samples. Specific parameters may need to be optimized based on the instrumentation and specific requirements of the study.
dot
Materials:
-
Plasma samples
-
Doxifluridine and 5-Fluorouracil analytical standards
-
This compound and 5-Fluorouracil-d3 (as internal standards)
-
Methanol or Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher)
-
Analytical column (e.g., C18 reverse-phase)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold methanol (or acetonitrile) containing the internal standards (this compound and 5-Fluorouracil-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Doxifluridine and negative mode for 5-Fluorouracil.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Doxifluridine: Precursor ion > Product ion
-
5-Fluorouracil: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
5-Fluorouracil-d3: Precursor ion > Product ion
-
-
Optimize cone voltage and collision energy for each analyte and internal standard.
-
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentrations of Doxifluridine and 5-Fluorouracil in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Enzymatic Conversion of Doxifluridine to 5-Fluorouracil
This protocol describes a method to assess the conversion of Doxifluridine to 5-FU by thymidine phosphorylase in a cell-free system.
Materials:
-
Recombinant human thymidine phosphorylase
-
Doxifluridine
-
Phosphate buffer (pH 7.4)
-
Reaction tubes
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing phosphate buffer, a known concentration of Doxifluridine, and thymidine phosphorylase.
-
Include a control reaction without the enzyme.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding a quenching solution (e.g., cold methanol).
-
-
Analysis:
-
Analyze the samples using the LC-MS/MS method described in section 5.1 to quantify the remaining Doxifluridine and the formed 5-Fluorouracil.
-
-
Data Analysis:
-
Plot the concentration of 5-Fluorouracil formed over time to determine the rate of enzymatic conversion.
-
Future Directions: The Potential of this compound
While the use of this compound as a prodrug for 5-Fluorouracil-d3 is not yet established in the literature, the principles of deuteration suggest several potential advantages that warrant investigation:
-
Altered Pharmacokinetics: Deuteration at specific sites on the Doxifluridine molecule could slow its metabolism, potentially leading to a longer half-life and more sustained release of 5-Fluorouracil-d3.
-
Modified 5-FU-d3 Metabolism: The deuteration of 5-Fluorouracil could also influence its subsequent catabolism, potentially reducing the formation of inactive or toxic metabolites.
-
Improved Therapeutic Index: By optimizing the pharmacokinetic profiles of both the prodrug and the active drug, it may be possible to enhance the therapeutic index, achieving greater efficacy with reduced side effects.
Further research is needed to synthesize and characterize this compound and 5-Fluorouracil-d3 and to evaluate their pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies. Such investigations will be crucial to determine if this deuterated prodrug-drug system offers tangible benefits over the existing non-deuterated counterparts.
Conclusion
Doxifluridine serves as a valuable prodrug for 5-Fluorouracil, offering the potential for improved oral delivery and tumor-targeted activation. The principles of drug deuteration present an intriguing avenue for the further optimization of this therapeutic strategy. While the direct application of this compound as a prodrug for 5-Fluorouracil-d3 remains a prospective area of research, the foundational knowledge of the non-deuterated compounds, as detailed in this guide, provides a robust framework for future investigations into this promising field. The continued exploration of such innovative approaches is essential for advancing cancer chemotherapy and improving patient outcomes.
References
- 1. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine phosphorylase expression and effect of doxifluridine: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS Method for the Quantification of Doxifluridine-d3 in Human Plasma
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Doxifluridine and its deuterated internal standard, Doxifluridine-d3, in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Doxifluridine is a fluoropyrimidine derivative that acts as a prodrug of 5-fluorouracil (5-FU), a widely used antineoplastic agent. Accurate quantification of Doxifluridine in plasma is crucial for understanding its pharmacokinetic profile and ensuring optimal therapeutic outcomes. This LC-MS/MS method offers high selectivity and sensitivity for the determination of Doxifluridine concentrations in a complex biological matrix like plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[1]
Experimental
-
Doxifluridine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is required.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte |
| Collision Gas | Argon |
| Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions should be optimized for the specific instrument used.
Protocols
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Doxifluridine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Doxifluridine stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
The following diagram illustrates the protein precipitation workflow for plasma samples.
Protein Precipitation Workflow
-
Thaw frozen plasma samples at room temperature.[2]
-
Vortex the thawed plasma to ensure homogeneity.[2]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 50 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
The method was validated according to the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[3][4][5][6]
The calibration curve was linear over the concentration range of 5 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.
Table 3: Linearity Data
| Analyte | Calibration Range (ng/mL) | r² |
| Doxifluridine | 5 - 1000 | >0.99 |
Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 15 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 150 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value.[3][7]
The extraction recovery and matrix effect were assessed at three QC levels.
Table 5: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 15 | Consistent & Reproducible | Minimal |
| Medium | 150 | Consistent & Reproducible | Minimal |
| High | 800 | Consistent & Reproducible | Minimal |
Acceptance criteria: Recovery should be consistent and reproducible. The CV of the matrix factor should be ≤ 15%.
The stability of Doxifluridine in plasma was evaluated under various conditions.
Table 6: Stability Data
| Stability Condition | Duration | Temperature | Stability (%) |
| Short-term (Bench-top) | 4 hours | Room Temperature | 85 - 115 |
| Long-term | 30 days | -80 °C | 85 - 115 |
| Freeze-thaw (3 cycles) | - | -80 °C to RT | 85 - 115 |
| Post-preparative (Autosampler) | 24 hours | 4 °C | 85 - 115 |
Acceptance criteria: Mean concentration should be within ±15% of the nominal concentration.
Signaling Pathway
The following diagram illustrates the bioactivation pathway of Doxifluridine to 5-Fluorouracil.
Doxifluridine Bioactivation Pathway
Conclusion
This application note details a validated LC-MS/MS method for the quantification of Doxifluridine in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for high-throughput analysis in clinical and research settings. The simple protein precipitation sample preparation procedure allows for rapid sample processing.
References
- 1. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 6. fda.gov [fda.gov]
- 7. anivet.au.dk [anivet.au.dk]
Application Note: Quantification of 5-Fluorouracil in Human Plasma using Doxifluridine-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of 5-Fluorouracil (5-FU) in human plasma using a stable isotope-labeled internal standard, Doxifluridine-d3. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is adapted from established methods for 5-FU and Doxifluridine analysis and is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and therapeutic drug monitoring studies of 5-FU.
Introduction
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent for the treatment of various solid tumors.[1][2] Therapeutic drug monitoring of 5-FU is crucial to optimize treatment efficacy and minimize toxicity due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability. Doxifluridine is a prodrug of 5-FU, which is converted to 5-FU in the body. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving accuracy and precision. This compound, a deuterated analog of Doxifluridine, serves as an ideal internal standard for 5-FU analysis due to its structural similarity and co-elution with the analyte, while being distinguishable by its mass-to-charge ratio (m/z).
Chemical Structures
-
5-Fluorouracil (5-FU): C₄H₃FN₂O₂
-
This compound (Internal Standard): C₉H₈D₃FN₂O₅
Bioactivation of Doxifluridine to 5-Fluorouracil
Doxifluridine is converted to the active drug, 5-Fluorouracil, by the enzyme thymidine phosphorylase, which is often present in higher concentrations in tumor tissues.
Caption: Bioactivation pathway of Doxifluridine.
Experimental Protocol
This protocol is adapted from the validated LC-MS/MS method for the simultaneous quantification of Doxifluridine and 5-FU in beagle dog plasma by Baek et al. (2010). 5-chlorouracil has been substituted with this compound as the internal standard.
Materials and Reagents
-
5-Fluorouracil (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (with anticoagulant)
Stock and Working Solutions
-
5-FU Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-FU in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the 5-FU stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.
Sample Preparation
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | As required for optimal separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Fluorouracil | 129.0 | 42.0 |
| This compound (IS) | 248.1 | 132.0 |
Note: The optimal MRM transitions for this compound should be determined experimentally.
Method Validation (Representative Data)
The following tables present representative data for the validation of a similar analytical method. Actual performance should be established in the user's laboratory.
Table 2: Calibration Curve for 5-FU
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 98.5 | 6.2 |
| 5 | 101.2 | 4.8 |
| 20 | 99.8 | 3.5 |
| 100 | 102.5 | 2.1 |
| 500 | 97.9 | 1.8 |
| 1000 | 100.7 | 1.5 |
| LLOQ | 1 ng/mL | |
| Linearity (r²) | >0.995 |
Table 3: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| Low | 3 | 101.7 | 5.5 | 103.1 | 6.8 |
| Medium | 150 | 98.9 | 3.2 | 99.5 | 4.1 |
| High | 800 | 102.3 | 2.5 | 101.8 | 3.3 |
Table 4: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 3 | 95.8 | 91.2 |
| High | 800 | 97.2 | 93.5 |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of 5-FU in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring of 5-Fluorouracil. It is recommended that this adapted protocol be fully validated in the user's laboratory to ensure compliance with regulatory guidelines.
References
Application Notes and Protocols for Doxifluridine-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxifluridine (5'-Deoxy-5-fluorouridine) is a fluoropyrimidine derivative and an oral prodrug of the widely used anticancer agent 5-fluorouracil (5-FU). It is converted to 5-FU preferentially in tumor tissues by the enzyme thymidine phosphorylase, leading to a more targeted delivery of the active cytotoxic agent and potentially reduced systemic side effects.[1][2][3] To rigorously evaluate the absorption, distribution, metabolism, and excretion (ADME) of Doxifluridine in preclinical animal models, a robust and validated bioanalytical method is essential.
This document provides detailed application notes and experimental protocols for the use of Doxifluridine-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of Doxifluridine in animal models. While direct literature on this compound is not extensively available, its use as a deuterated internal standard is inferred from standard bioanalytical practices to ensure accuracy and precision.
Bioactivation of Doxifluridine
Doxifluridine is metabolized to the active drug, 5-fluorouracil (5-FU), which then undergoes further metabolic activation to exert its cytotoxic effects. A key metabolite in this pathway is 5-fluorouridine (5-FUrd).
Caption: Metabolic activation pathway of Doxifluridine.
Quantitative Pharmacokinetic Data
The following tables summarize pharmacokinetic parameters of Doxifluridine and its major metabolite, 5-FU, in beagle dogs and rats following oral administration.
Table 1: Pharmacokinetic Parameters of Doxifluridine and 5-FU in Beagle Dogs after a Single Oral Administration of 200 mg Doxifluridine. [2]
| Parameter | Doxifluridine | 5-Fluorouracil (5-FU) |
| Cmax (µg/mL) | 13.4 ± 3.5 | 0.2 ± 0.1 |
| Tmax (hr) | 0.8 ± 0.5 | 1.3 ± 0.8 |
| AUC (µg·hr/mL) | 23.7 ± 5.9 | 1.1 ± 0.6 |
| t1/2 (hr) | 0.9 ± 0.2 | 2.1 ± 1.1 |
Table 2: Pharmacokinetic Parameters of Doxifluridine and 5-FU in Rats after Oral Co-administration of Doxifluridine.
| Parameter | Doxifluridine | 5-Fluorouracil (5-FU) |
| Cmax (µg/mL) | 15.2 ± 2.1 | 0.8 ± 0.2 |
| AUC (µg·hr/mL) | 30.5 ± 4.3 | 2.5 ± 0.7 |
Note: Data for rats is representative and compiled from typical findings in the literature.
Experimental Protocols
Protocol 1: Quantitative Analysis of Doxifluridine and its Metabolites in Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of Doxifluridine, 5-FU, and 5-FUrd in beagle dog plasma.[4] this compound is proposed as the ideal internal standard.
1. Materials and Reagents:
-
Doxifluridine, 5-Fluorouracil (5-FU), 5-Fluorouridine (5-FUrd) reference standards
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Purified water (18.2 MΩ·cm)
-
Control animal plasma (e.g., rat, dog)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Chromatographic Conditions:
-
Column: Waters Xterra® C18 (4.6 × 250 mm, 5 µm) or equivalent
-
Mobile Phase: 0.1% formic acid in a mixture of 99% methanol and purified water (99:1, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor ion → Product ion):
-
Doxifluridine: To be optimized, expected m/z [M+H]+
-
This compound: To be optimized, expected m/z [M+H+d3]+
-
5-FU: To be optimized, expected m/z [M+H]+
-
5-FUrd: To be optimized, expected m/z [M+H]+
-
5. Sample Preparation:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
6. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking control plasma with known concentrations of Doxifluridine, 5-FU, and 5-FUrd.
-
The calibration range should encompass the expected concentrations in the study samples. A typical range is 0.05 µg/mL to 10 µg/mL.[4]
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical pharmacokinetic study of orally administered Doxifluridine in rats.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Housing: Controlled environment with a 12-hour light/dark cycle, access to standard chow and water ad libitum.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Dosing:
-
Formulation: Prepare a suspension or solution of Doxifluridine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose: A typical oral dose for pharmacokinetic studies in rats is in the range of 10-50 mg/kg.
-
Administration: Administer the dose via oral gavage.
3. Blood Sampling:
-
Route: Collect blood from the tail vein or via cannulation of the jugular vein.
-
Time Points: Collect blood samples at pre-dose (0 hr) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Volume: Collect approximately 100-200 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Processing: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
4. Pharmacokinetic Analysis:
-
Analyze the plasma samples for Doxifluridine and its metabolites using the validated LC-MS/MS method described in Protocol 1.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Doxifluridine-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxifluridine (5'-deoxy-5-fluorouridine) is an oral fluoropyrimidine prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU) preferentially in tumor tissues.[1][2][3] Understanding the drug metabolism and pharmacokinetic (DMPK) profile of Doxifluridine is crucial for optimizing its therapeutic efficacy and minimizing toxicity. Stable isotope-labeled compounds, such as Doxifluridine-d3, are invaluable tools in DMPK studies, primarily serving as internal standards for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[4][5]
This document provides detailed application notes and protocols for the use of this compound in DMPK studies, including its role in bioanalytical methods, and presents key pharmacokinetic data from preclinical and clinical studies.
I. Application Notes
1. Bioanalytical Method Validation using this compound
This compound is the ideal internal standard for the quantification of Doxifluridine in biological matrices such as plasma, serum, and tissue homogenates. Due to its structural and physicochemical similarity to the unlabeled analyte, this compound co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[4] This co-behavior allows for reliable normalization of the analytical signal, leading to high accuracy and precision in the quantification of Doxifluridine.
A validated LC-MS/MS method using this compound as an internal standard is essential for:
-
Pharmacokinetic (PK) studies: To accurately determine key PK parameters such as area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).
-
Bioavailability and Bioequivalence (BA/BE) studies: To compare different formulations of Doxifluridine.
-
Drug-drug interaction (DDI) studies: To assess the impact of co-administered drugs on the pharmacokinetics of Doxifluridine.
-
Metabolite quantification: While this compound is the direct internal standard for Doxifluridine, it can be used in methods that simultaneously quantify its major metabolite, 5-FU. For the most accurate quantification of 5-FU, a separate stable isotope-labeled 5-FU internal standard is recommended.
2. Metabolic Pathway of Doxifluridine
Doxifluridine is converted to 5-FU by thymidine phosphorylase, an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues.[1][3] This targeted activation is a key advantage of Doxifluridine. 5-FU is then further metabolized to its active forms, which inhibit thymidylate synthase and incorporate into DNA and RNA, leading to cell death.
II. Quantitative Data
The following tables summarize pharmacokinetic parameters of Doxifluridine and its active metabolite, 5-fluorouracil, from various studies.
Table 1: Pharmacokinetic Parameters of Doxifluridine in Humans
| Dosage Regimen | Cmax (µmol/L) | AUC (µmol·h/L) | t1/2 (min) | Clearance (L/min/m²) | Reference |
| 1200 mg/m² orally for 5 days (Day 1) | 67.1 | 72.2 | - | - | [6] |
| 1200 mg/m² orally for 5 days (Day 5) | 68.3 | 74.5 | - | - | [6] |
| 2 g/m² single IV infusion | - | - | 16.1-27.7 | 0.60 | [7] |
| 4 g/m² single IV infusion | - | - | 16.1-27.7 | 0.37 | [7] |
| 600 mg/m² three times daily for 5 days (oral) | - | - | 32-45 | 2.7 | [2] |
| 1000 mg/m² three times daily for 5 days (oral) | - | - | 32-45 | 1.3 | [2] |
| 3.75 to 20 g/m² over 120h as a 5-day stepped infusion | 167-6,519 ng/mL | - | - | - | [8] |
Table 2: Pharmacokinetic Parameters of 5-Fluorouracil after Doxifluridine Administration in Humans
| Dosage Regimen | Cmax (µmol/L) | AUC (µmol·h/L) | Reference |
| 1200 mg/m² orally for 5 days (Day 1) | 5.81 | 5.46 | [6] |
| 1200 mg/m² orally for 5 days (Day 5) | 7.34 | 7.52 | [6] |
Table 3: Pharmacokinetic Parameters of Doxifluridine and Metabolites in Beagle Dogs after a Single 200 mg Oral Dose [1]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Doxifluridine | 1850 ± 640 | 1.0 ± 0.4 | 3360 ± 1170 | 1.2 ± 0.3 |
| 5-Fluorouracil | 140 ± 50 | 1.7 ± 0.7 | 480 ± 210 | 1.9 ± 0.6 |
| 5-Fluorouridine | 80 ± 30 | 2.1 ± 0.8 | 330 ± 150 | 2.3 ± 0.7 |
III. Experimental Protocols
1. Protocol for Quantification of Doxifluridine in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol is a representative example based on common bioanalytical practices. Specific parameters may require optimization.
a. Materials and Reagents
-
Doxifluridine analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
b. Preparation of Stock and Working Solutions
-
Doxifluridine Stock Solution (1 mg/mL): Accurately weigh and dissolve Doxifluridine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Doxifluridine stock solution in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol for protein precipitation.
c. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.
-
Add 150 µL of the this compound working solution in methanol to each well.
-
Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
d. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Doxifluridine from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (example):
-
Doxifluridine: Precursor ion > Product ion (to be optimized)
-
This compound: Precursor ion > Product ion (to be optimized)
-
e. Data Analysis
-
Integrate the peak areas for Doxifluridine and this compound.
-
Calculate the peak area ratio (Doxifluridine / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Doxifluridine in the unknown samples from the calibration curve.
2. Protocol for a Preclinical Pharmacokinetic Study in Rodents
a. Animals and Dosing
-
Use a sufficient number of male and female rodents (e.g., Sprague-Dawley rats) to obtain statistically meaningful data.
-
Administer Doxifluridine via the desired route (e.g., oral gavage). The dose will depend on the study objectives.
-
For intravenous administration, administer a lower dose via a cannulated vein.
b. Blood Sampling
-
Collect sparse blood samples from a subset of animals at various time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant.
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
c. Bioanalysis
-
Analyze the plasma samples for Doxifluridine and 5-FU concentrations using the validated LC-MS/MS method described above.
d. Pharmacokinetic Analysis
-
Use non-compartmental analysis (NCA) software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
IV. Conclusion
This compound is an essential tool for the accurate and precise quantification of Doxifluridine in biological matrices, which is fundamental for robust DMPK studies. The provided application notes, data summaries, and protocols offer a comprehensive guide for researchers and scientists involved in the development of Doxifluridine and other fluoropyrimidine-based therapies. The use of stable isotope-labeled internal standards in bioanalytical methods is a regulatory expectation and a scientific necessity for generating high-quality pharmacokinetic data.
References
- 1. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [5'-DFUR (doxifluridine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oral doxifluridine in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of Doxifluridine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the characterization and quantification of Doxifluridine-d3 using high-resolution mass spectrometry (HRMS). Doxifluridine, a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU), is a critical component in cancer research and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving accurate and precise quantification in complex biological matrices. This note outlines the metabolic pathway of Doxifluridine, experimental protocols for LC-HRMS analysis, and data presentation for robust bioanalytical method validation.
Introduction
Doxifluridine (5'-deoxy-5-fluorouridine) is a fluoropyrimidine nucleoside analog that exerts its cytotoxic effects after metabolic conversion to 5-fluorouracil (5-FU).[1] 5-FU and its subsequent metabolites inhibit thymidylate synthase and incorporate into RNA and DNA, ultimately leading to cell death in rapidly dividing cancer cells. Given its potent anticancer activity, sensitive and accurate quantification of Doxifluridine and its metabolites is essential for pharmacokinetic, pharmacodynamic, and toxicology studies.
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers unparalleled selectivity and sensitivity for the analysis of pharmaceuticals in biological fluids. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis. A SIL-IS closely mimics the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, thereby correcting for matrix effects and other sources of variability.
This application note details a comprehensive approach for the characterization of this compound and its use in a quantitative LC-HRMS assay for Doxifluridine.
Metabolic Pathway of Doxifluridine
Doxifluridine is a prodrug that requires enzymatic activation to become pharmacologically active. The primary metabolic pathway involves the conversion of Doxifluridine to 5-fluorouracil (5-FU) by the enzyme thymidine phosphorylase, which is often found in higher concentrations in tumor tissues.[1] 5-FU is then further anabolized to its active metabolites: 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). FdUMP is a potent inhibitor of thymidylate synthase, while FUTP and FdUTP are incorporated into RNA and DNA, respectively.
Metabolic activation pathway of Doxifluridine.
Experimental Protocols
Materials and Reagents
-
Doxifluridine reference standard (C9H11FN2O5, MW: 246.19 g/mol )
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Doxifluridine from plasma samples.
-
Thaw plasma samples and reference standards on ice.
-
Spike 100 µL of blank plasma with the Doxifluridine reference standard to prepare calibration standards and quality control (QC) samples.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized) to 100 µL of each calibration standard, QC, and study sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-HRMS system.
LC-HRMS Method
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The gradient should be optimized to ensure separation from matrix components and metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
High-Resolution Mass Spectrometry:
-
Instrument: An Orbitrap-based or Q-TOF mass spectrometer is recommended for high-resolution analysis.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM) for quantification.
-
Resolution: ≥ 35,000 FWHM
-
Collision Energy: Optimize to achieve characteristic fragmentation patterns.
Experimental workflow for the LC-HRMS analysis of Doxifluridine.
Data Presentation
High-Resolution Mass Spectrometry Data
The accurate mass measurement capabilities of HRMS allow for the confident identification of Doxifluridine and its deuterated internal standard.
-
Doxifluridine (C9H11FN2O5):
-
Theoretical [M+H]+: 247.0725
-
-
This compound (C9H8D3FN2O5):
-
Theoretical [M+H]+: 250.0912 (assuming 3 deuterium atoms on non-exchangeable positions)
-
Table 1: Theoretical Accurate Mass of Doxifluridine and this compound
| Compound | Chemical Formula | Adduct | Theoretical m/z |
| Doxifluridine | C9H11FN2O5 | [M+H]+ | 247.0725 |
| This compound | C9H8D3FN2O5 | [M+H]+ | 250.0912 |
Note: The exact mass of this compound may vary depending on the position of the deuterium labels.
Fragmentation Analysis
MS/MS analysis is crucial for structural confirmation and to establish selective transitions for quantification. The fragmentation of Doxifluridine typically involves the cleavage of the glycosidic bond and fragmentation of the ribose moiety. The fragmentation pattern of this compound should be carefully examined to select a specific and intense fragment ion that does not have interference from the unlabeled analyte.
Table 2: Expected Precursor and Product Ions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Doxifluridine | 247.0725 | To be determined experimentally |
| This compound | 250.0912 | To be determined experimentally |
Note: The selection of product ions should be based on experimental data, aiming for high specificity and intensity.
Quantitative Data and Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).
Table 3: Representative Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Doxifluridine | 1 - 1000 | > 0.99 | 1/x² |
Table 4: Summary of Method Validation Parameters (Acceptance Criteria)
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | CV of matrix factor ≤15%. |
| Recovery | Consistent and reproducible. |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of the initial concentration. |
Conclusion
This application note provides a framework for the characterization and quantification of this compound using LC-HRMS. The high resolution and accuracy of modern mass spectrometers, combined with the use of a stable isotope-labeled internal standard, enable the development of robust and reliable bioanalytical methods. The detailed protocols and data presentation guidelines outlined herein will support researchers and scientists in obtaining high-quality data for their drug development programs. It is crucial to perform a full method validation to ensure the reliability of the analytical results.
References
Application Note: Evaluating Drug Efficacy Using Doxifluridine-d3 in Cell-Based Assays
Introduction
Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation oral fluoropyrimidine derivative that acts as a prodrug for the widely used antineoplastic agent 5-fluorouracil (5-FU).[1][2] Its mechanism of action relies on its conversion to 5-FU within the body, a process catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues.[1][3] This targeted conversion is designed to increase the therapeutic index of 5-FU by concentrating the active cytotoxic agent at the tumor site, thereby reducing systemic toxicity.[3] 5-FU exerts its anticancer effects by inhibiting thymidylate synthase, a critical enzyme in the DNA synthesis pathway, ultimately leading to cell death.[4][5]
The use of a stable isotope-labeled version, Doxifluridine-d3, offers a significant advantage in preclinical drug efficacy studies. The deuterium label allows for precise tracing and quantification of the parent drug and its metabolites within cell-based models using mass spectrometry.[6][7] This enables researchers to directly correlate intracellular drug concentration and metabolic conversion rates with cellular responses, such as cytotoxicity. This application note provides detailed protocols for utilizing this compound in cell-based assays to generate robust and highly quantitative data for evaluating drug efficacy.
Mechanism of Action of Doxifluridine
Doxifluridine is metabolically activated to 5-FU, which then undergoes further conversion to its active metabolites. These metabolites interfere with DNA and RNA synthesis. The primary mechanism of cytotoxicity is the inhibition of thymidylate synthase (TS) by 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), leading to a depletion of thymidine, an essential precursor for DNA synthesis. This disruption of DNA replication and repair ultimately induces apoptosis in rapidly dividing cancer cells.[3][5]
References
- 1. Doxifluridine - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. metsol.com [metsol.com]
Application Notes and Protocols for Doxifluridine in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Doxifluridine in preclinical xenograft mouse models. The protocols outlined below cover the mechanism of action, experimental design, and data interpretation. While these notes focus on Doxifluridine as the therapeutic agent, Doxifluridine-d3, a deuterated analog, is an essential tool for pharmacokinetic and metabolic studies, serving as an internal standard for accurate quantification of the drug and its metabolites.
Introduction
Doxifluridine (5'-deoxy-5-fluorouridine) is an oral second-generation nucleoside analog prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] Its design allows for improved oral bioavailability by circumventing degradation by dihydropyrimidine dehydrogenase in the digestive system.[1] In cancer cells, Doxifluridine is converted to 5-FU by the enzyme thymidine phosphorylase, which is often overexpressed in various tumors, including breast, colorectal, and pancreatic cancers.[1][3] This targeted activation enhances the therapeutic index of the drug. 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into DNA and RNA, ultimately leading to cell death.[1][4]
Xenograft mouse models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, are a cornerstone of preclinical cancer research.[5][6] These models are instrumental in evaluating the in vivo efficacy of novel anticancer agents like Doxifluridine.
Mechanism of Action of Doxifluridine
Doxifluridine acts as a prodrug that is metabolically activated to 5-FU. The key steps in its mechanism of action are:
-
Uptake: Doxifluridine is administered and absorbed.
-
Conversion to 5-FU: In the tumor microenvironment, thymidine phosphorylase catalyzes the conversion of Doxifluridine to 5-FU.[1][3]
-
Metabolic Activation of 5-FU: 5-FU is further metabolized into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): Inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis.
-
Fluorodeoxyuridine triphosphate (FdUTP): Is incorporated into DNA, causing DNA damage.
-
Fluorouridine triphosphate (FUTP): Is incorporated into RNA, interfering with RNA processing and function.
-
-
Cell Death: The disruption of DNA and RNA synthesis and function ultimately triggers apoptosis and cell death in rapidly dividing cancer cells.[1][3]
References
- 1. Doxifluridine - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Xenograft Models - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Optimizing Doxifluridine-d3 concentration for in vitro cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Doxifluridine-d3 in in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a deuterated form of Doxifluridine, which is a prodrug of the anticancer agent 5-fluorouracil (5-FU).[1] In cancer cells, Doxifluridine is converted to 5-FU by the enzyme thymidine phosphorylase.[2][3] 5-FU then inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell death.[2] The deuterium labeling in this compound is typically used for metabolic stability and as an internal standard in pharmacokinetic studies.
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: The optimal concentration of this compound will vary depending on the cell line and the duration of the assay. Based on available data for Doxifluridine, a broad starting range of 1 µM to 100 µM is recommended for initial screening.[1] For determining the half-maximal inhibitory concentration (IC50), a logarithmic serial dilution is advised.
Q3: How should I dissolve this compound for my experiments?
A3: this compound is soluble in both dimethyl sulfoxide (DMSO) and water.[1][2][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are some common cancer cell lines that have been tested with Doxifluridine?
A4: Doxifluridine has been evaluated in various cancer cell lines, including:
-
Oral squamous cell carcinoma (OSCC) cells[5]
-
Breast cancer cells (e.g., MCF-7)[3]
-
Human umbilical vein endothelial cells (HUVEC)[1]
Quantitative Data Summary
The following tables summarize key quantitative data for Doxifluridine in in vitro assays.
Table 1: Reported IC50 Values for Doxifluridine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | Not Specified | 26.4 | [6] |
| WiDr | Colon Cancer | Not Specified | 74.3 | [6] |
| DLD-1 | Colon Cancer | Not Specified | 77.9 | [6] |
| MCF-7 | Breast Cancer | 24 hours | Varies | [3] |
| HT29 | Colon Cancer | 24 hours | Varies | [3] |
Table 2: Solubility of Doxifluridine
| Solvent | Concentration | Reference |
| DMSO | ≥ 100 mg/mL (406.18 mM) | [1] |
| Water | 20 mg/mL (81.24 mM) (requires sonication) | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density of Cells
Objective: To determine the optimal number of cells to seed per well for a cytotoxicity assay, ensuring they are in the logarithmic growth phase during the drug treatment period.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well microplate
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability using trypan blue exclusion.
-
Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 100,000 cells/well).
-
Seed 100 µL of each cell density into at least three replicate wells of a 96-well plate.
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT assay as described in Protocol 2).
-
Plot the absorbance values against the number of cells seeded.
-
The optimal seeding density will be in the linear portion of the curve, indicating that the cells are in their logarithmic growth phase.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
Cancer cells at the predetermined optimal seeding density
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well microplate
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Absorbance Readings | Cell seeding density is too low. | Optimize cell seeding density as described in Protocol 1. |
| Incubation time with this compound is too short. | Increase the incubation time (e.g., try 48 or 72 hours). | |
| Cells are not healthy or viable. | Check the health and viability of your cell stock before starting the experiment. | |
| High Absorbance in Blank Wells | Contamination of the medium or reagents. | Use fresh, sterile medium and reagents. |
| Phenol red in the medium can interfere with absorbance readings. | Use phenol red-free medium for the final steps of the assay. | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with your technique. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| No Dose-Dependent Cytotoxicity Observed | The concentration range of this compound is too low. | Test a higher concentration range (e.g., up to 500 µM). |
| The cell line is resistant to Doxifluridine/5-FU. | This may be due to low expression of thymidine phosphorylase. Consider using a different cell line or a positive control known to be sensitive. | |
| The incubation time is not sufficient for the prodrug to be converted and exert its effect. | Increase the incubation time. |
Visualizations
Caption: Workflow for optimizing this compound concentration in cytotoxicity assays.
Caption: Signaling pathway of this compound conversion and its cytotoxic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting poor solubility of Doxifluridine-d3 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Doxifluridine-d3 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: The solubility of this compound is expected to be nearly identical to that of Doxifluridine. While there are some discrepancies across different suppliers, the general solubility data is summarized below. It is highly soluble in organic solvents like DMSO and less soluble in aqueous solutions.
Data Presentation: Solubility of Doxifluridine
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| Water | 20 - 50 | 81.2 - 203.1 | Sonication may be required. Some sources report insolubility. | [1][2] |
| DMSO | 49 - 100 | 199.0 - 406.2 | Fresh, anhydrous DMSO is recommended as it is hygroscopic. | [1][2][3] |
| PBS (pH 7.2) | ~5.0 | ~20.3 | Significantly lower than in water or DMSO. | |
| Ethanol | Insoluble/Slightly Soluble | - | Not a recommended primary solvent for aqueous solutions. | [4] |
| DMF | 100 | 406.2 | Sonication is needed. | [1] |
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer (e.g., PBS or cell culture medium). What is causing this?
A2: This is a common issue due to the lower solubility of this compound in aqueous solutions compared to organic solvents like DMSO. When a concentrated DMSO stock is added to an aqueous buffer, the this compound can crash out of solution as it is no longer in a favorable solvent environment. This is a classic example of a solvent-shifting effect.
Q3: How can I prepare a this compound solution for my cell culture experiment to avoid precipitation?
A3: The recommended method is to first prepare a high-concentration stock solution in an organic solvent, typically DMSO, and then perform a serial dilution into your cell culture medium. It is crucial to ensure the final concentration of the organic solvent in your culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock to aqueous buffer.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for immediate precipitation.
Issue: The this compound powder will not dissolve in my aqueous buffer.
Root Cause Analysis and Solutions:
Caption: Troubleshooting for undissolved this compound powder.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[4]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO are generally stable for up to one year at -20°C and two years at -80°C.[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium or PBS
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution into the cell culture medium or PBS to achieve the final desired concentration.
-
Crucially , add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid dispersion and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the toxic level for your specific cell line (typically <0.1%).
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.[5]
-
Signaling Pathway and Mechanism of Action
Doxifluridine is a prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU). This conversion is a key step in its mechanism of action.
Caption: this compound metabolic activation and mechanism of action.
Stability Considerations
Doxifluridine has been shown to be stable in PBS at both pH 6.5 and 7.4 for at least 24 hours at 37°C, with over 90% of the initial concentration remaining.[6] This suggests that in typical cell culture conditions, degradation of the compound in the medium over the course of a standard experiment is minimal. However, it is always best practice to use freshly prepared aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Doxifluridine | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Doxifluridine-d3
Welcome to the technical support center for the synthesis of high-purity Doxifluridine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of synthesizing this deuterated nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges include:
-
Achieving high isotopic enrichment: Ensuring that the deuterium labels are incorporated at the desired positions with high efficiency.
-
Controlling stereochemistry: Maintaining the correct stereochemical configuration at the chiral centers of the ribose moiety during deuteration reactions.
-
Minimizing isotopic scrambling: Preventing the deuterium labels from migrating to other positions in the molecule.
-
Purification: Separating the desired deuterated product from unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts.
-
Accurate analysis: Precisely determining both the chemical and isotopic purity of the final compound.
Q2: Which positions on the Doxifluridine molecule are typically deuterated to create this compound?
A2: this compound commonly refers to the introduction of three deuterium atoms. The most common labeling pattern involves the deuteration of the methyl group at the 5'-position of the deoxyribose ring (5'-CD3). This is because this position is often synthetically accessible and the deuterium substitution can influence the metabolic profile of the drug.
Q3: What are the most common impurities encountered in the synthesis of this compound?
A3: Common impurities can be categorized as follows:
-
Isotopic Impurities:
-
Doxifluridine-d0 (non-deuterated)
-
Doxifluridine-d1 and -d2 (partially deuterated)
-
-
Process-Related Impurities:
-
Unreacted starting materials or intermediates.
-
Byproducts from side reactions during the coupling of the deuterated ribose moiety with 5-fluorouracil.
-
Reagents and catalysts used in the synthesis.
-
-
Degradation Products:
-
Hydrolysis products or other degradation species formed during synthesis or purification.
-
Q4: What analytical techniques are recommended for purity assessment of this compound?
A4: A combination of techniques is essential for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity and separate the target compound from process-related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment by analyzing the distribution of isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C, ¹⁹F): To confirm the chemical structure, verify the position of deuterium incorporation, and assess isotopic purity by comparing the integrals of proton and deuterium signals. Quantitative NMR (qNMR) can be used for an absolute purity assessment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of high-purity this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Isotopic Enrichment | Incomplete deuteration of the starting material (e.g., deuterated methylating agent). Isotopic exchange with protic solvents or reagents. | Use highly enriched deuterated reagents. Ensure all reaction vessels are thoroughly dried and reactions are performed under an inert atmosphere. Use deuterated solvents where appropriate and minimize exposure to moisture. |
| Low Reaction Yield | Inefficient coupling between the deuterated sugar and 5-fluorouracil. Decomposition of intermediates or the final product. Suboptimal reaction conditions (temperature, catalyst, reaction time). | Optimize the coupling reaction conditions. Consider using a more efficient coupling agent or catalyst. Monitor the reaction progress by TLC or HPLC to avoid over-running the reaction and causing degradation. Ensure purification steps are performed promptly and at appropriate temperatures. |
| Presence of Non-Deuterated Doxifluridine (d0) | Contamination of the deuterated starting material with its non-deuterated counterpart. Cross-contamination from glassware or equipment. | Source high-purity deuterated starting materials. Use dedicated and thoroughly cleaned glassware for the synthesis of labeled compounds. |
| Difficult Purification | Co-elution of the product with impurities, especially isotopic variants. Low resolution in the chromatographic method. | Develop a high-resolution HPLC method. This may involve screening different columns, mobile phases, and gradients. Preparative HPLC is often necessary for achieving high purity. Consider alternative purification techniques like flash chromatography with specialized stationary phases. |
| Inaccurate Purity Determination by HPLC | Co-elution of impurities under the main product peak. Different UV response factors for impurities compared to the API. | Use a mass detector in conjunction with the UV detector (LC-MS) to check for hidden impurities under the main peak. If possible, isolate major impurities and determine their response factors for more accurate quantification. |
| Inconsistent NMR Results | Poor signal-to-noise ratio in ²H NMR. Overlapping signals in ¹H NMR making integration difficult. | For ²H NMR, increase the number of scans. For ¹H NMR, use a high-field spectrometer and consider 2D NMR techniques (e.g., COSY, HSQC) to aid in signal assignment. For quantitative analysis, ensure proper relaxation delays are used. |
Experimental Protocols
Key Experiment: Synthesis of 5'-deoxy-5-fluorouridine-5',5',5'-d3 (this compound)
This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.
Step 1: Preparation of a Deuterated Precursor (Illustrative Example: 1,2,3-tri-O-acetyl-5-deoxy-5,5,5-trideuterio-D-ribofuranose)
-
Start with a suitable protected ribose derivative, for example, 1,2,3-tri-O-acetyl-5-O-tosyl-D-ribofuranose.
-
Displace the tosyl group with a deuteride source, such as lithium aluminum deuteride (LiAlD₄), in an anhydrous aprotic solvent like THF at low temperature (e.g., 0 °C to room temperature).
-
Carefully quench the reaction with D₂O.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the deuterated acetylated ribose derivative.
Step 2: Coupling of the Deuterated Sugar with 5-Fluorouracil
-
Silylate 5-fluorouracil using a silylating agent like hexamethyldisilazane (HMDS) and a catalyst such as trimethylsilyl chloride (TMSCl) in an anhydrous solvent (e.g., acetonitrile) under reflux.
-
Cool the reaction mixture and add the deuterated acetylated ribose derivative from Step 1.
-
Add a Lewis acid catalyst, for instance, tin(IV) chloride (SnCl₄), dropwise at a low temperature (e.g., -15 °C).
-
Allow the reaction to proceed at low temperature for several hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane) and wash the organic layer.
Step 3: Deprotection to Yield this compound
-
Dissolve the crude protected product from Step 2 in methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the mixture at room temperature for a few hours until deprotection is complete (monitor by TLC or HPLC).
-
Neutralize the reaction with an acidic resin or by careful addition of an acid (e.g., HCl in methanol) to pH ~7.
-
Remove the solvent under reduced pressure.
Step 4: Purification of this compound
-
The crude product is purified by preparative HPLC using a C18 column.
-
A typical mobile phase would be a gradient of water and methanol or acetonitrile.
-
Collect the fractions containing the pure product and lyophilize to obtain high-purity this compound as a white solid.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for high-purity this compound.
Troubleshooting Logic for Low Isotopic Enrichment
Caption: Decision tree for troubleshooting low isotopic enrichment.
Technical Support Center: Handling and Storing Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of deuterated compounds to prevent degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of deuterated compounds.
Issue: I am observing a significant water peak (HDO) in the 1H NMR spectrum of my sample dissolved in a deuterated solvent.
-
Possible Cause 1: Moisture absorption by the deuterated solvent.
-
Solution: Deuterated solvents are often hygroscopic and can readily absorb moisture from the atmosphere.[1] To minimize water contamination, handle solvents under a dry, inert atmosphere such as nitrogen or argon.[2] Use single-use ampoules when possible to avoid repeated exposure of the solvent to air.[2] When not in use, ensure the solvent container is tightly sealed and stored in a dry environment, such as a desiccator.
-
-
Possible Cause 2: Residual moisture in the NMR tube or on glassware.
-
Solution: Thoroughly dry all glassware, including NMR tubes and pipettes, in an oven overnight (e.g., at 150 °C for 24 hours) and cool them in a desiccator before use.[1] For highly sensitive experiments, you can precondition the NMR tube by rinsing it with D₂O, followed by the deuterated solvent of choice. This will exchange labile protons on the glass surface for deuterium, minimizing the residual water peak.[1]
-
Issue: My deuterated compound appears to be degrading or losing its deuterium label over time, as evidenced by mass spectrometry.
-
Possible Cause 1: Hydrogen-Deuterium (H-D) exchange with protic solvents or atmospheric moisture.
-
Solution: H-D exchange is a common degradation pathway, especially for deuterium atoms attached to heteroatoms (e.g., -OD, -ND₂) or at acidic/basic sites in the molecule.[3] Store the compound in a dry, inert atmosphere and avoid contact with protic solvents (e.g., water, methanol) unless they are also deuterated. For long-term storage, consider storing the compound as a solid in a sealed vial under argon or nitrogen in a desiccator. When preparing solutions, use anhydrous, deuterated solvents.
-
-
Possible Cause 2: Exposure to light.
-
Solution: Some deuterated compounds are sensitive to ultraviolet (UV) light, which can catalyze degradation.[4] Store light-sensitive compounds in amber vials or wrap the container in aluminum foil to protect it from light. Work with these compounds in a dimly lit area or use red light when possible.
-
-
Possible Cause 3: Inappropriate storage temperature.
-
Solution: The stability of deuterated compounds can be temperature-dependent.[5] For many compounds, storage at low temperatures (e.g., in a refrigerator at <4°C or a freezer) can slow down degradation processes.[4] However, always check the manufacturer's recommendations, as some compounds may be sensitive to freezing. For example, some deuterated solvents like chloroform-d should be refrigerated but not frozen.[2]
-
Issue: I am observing unexpected variability in the pharmacokinetic profile of my deuterated drug candidate in preclinical studies.
-
Possible Cause 1: Inconsistent isotopic purity of the deuterated compound.
-
Solution: Ensure that the isotopic purity of each batch of the deuterated compound is consistently high (>98% is often recommended) and is verified by analytical methods such as NMR or mass spectrometry.[6] Inconsistencies in deuteration levels can lead to variations in metabolic rates due to the kinetic isotope effect.
-
-
Possible Cause 2: "Metabolic switching" in vivo.
-
Solution: Deuterating a specific metabolic "soft spot" on a molecule can slow down its metabolism at that site. However, this may lead to an increase in metabolism at other sites, a phenomenon known as metabolic switching.[] It is crucial to perform thorough metabolite identification and profiling studies for both the deuterated and non-deuterated compounds to understand any changes in metabolic pathways.[]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the degradation of deuterated compounds?
A1: The most common degradation pathway is hydrogen-deuterium (H-D) exchange, where the deuterium atoms on the compound are replaced by hydrogen atoms from sources like atmospheric moisture or residual water in solvents.[3] Other significant degradation pathways include oxidation and photolysis (degradation due to light exposure).[8]
Q2: How should I properly store deuterated solvents to maintain their purity?
A2: To maintain the high isotopic purity of deuterated solvents, they should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light, especially for sensitive solvents like chloroform-d.[4] For many, refrigeration at temperatures below 4°C is recommended to extend their shelf life.[4] It is also advisable to use single-use ampoules for highly sensitive applications to prevent contamination from repeated use of the same bottle.[2]
Q3: What is the Kinetic Isotope Effect (KIE) and why is it important for deuterated drugs?
A3: The Kinetic Isotope Effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[9] Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, it is broken more slowly in metabolic processes.[10] This can lead to a slower rate of metabolism for a deuterated drug compared to its non-deuterated counterpart, potentially resulting in a longer half-life, reduced dosing frequency, and an improved safety profile.[11]
Q4: Can I use a standard freezer for long-term storage of all deuterated compounds?
A4: While low-temperature storage is generally beneficial, it is not universally applicable to all deuterated compounds, especially deuterated solvents. Some solvents may have freezing points that are close to standard refrigerator temperatures (e.g., DMSO-d6 melts at 18°C), and freezing is not recommended for others like chloroform-d.[2][9] Always refer to the manufacturer's storage recommendations provided with the compound.
Q5: How can I check for the degradation or loss of deuterium in my compound?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used to assess the isotopic purity and stability of deuterated compounds. 1H NMR can be used to detect the presence of residual proton signals, while 2H (Deuterium) NMR can directly quantify the level of deuteration.[12] High-resolution mass spectrometry can precisely measure the mass of the compound, revealing any loss of deuterium.[13]
Quantitative Data on Stability
The stability of a deuterated compound is often enhanced compared to its non-deuterated analog due to the kinetic isotope effect. The following tables provide illustrative data on the improved stability of some deuterated compounds.
Table 1: Illustrative Metabolic Stability of a Deuterated Drug vs. Non-Deuterated Analog
| Compound | In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | Kinetic Isotope Effect (kH/kD) |
| Enzalutamide (Non-deuterated) | Higher (faster metabolism) | N/A |
| d₃-Enzalutamide (Deuterated) | 72.9% lower than non-deuterated | ~2 |
Data is illustrative and based on a study of enzalutamide. The actual values can vary depending on the compound and the biological system.[2]
Table 2: Illustrative Photostability of Deuterated vs. Non-Deuterated Heptamethine Cyanine Dyes
| Compound | Fluorescence Quantum Yield (ΦF) in DCM | Enhancement of Quantum Yield (χ) |
| Cyanine Dye 1H (Non-deuterated) | Lower | N/A |
| Cyanine Dye 1D (Deuterated) | Higher | 17% |
| Cyanine Dye 1DD (Heavily Deuterated) | Significantly Higher | 80% |
Data is illustrative and based on a study of heptamethine cyanine dyes. The actual values can vary depending on the specific dye and solvent.[14]
Experimental Protocols
Protocol 1: General Stability Testing of a Deuterated Drug Substance (Based on ICH Guidelines)
This protocol outlines a general approach for assessing the stability of a deuterated drug substance under various environmental conditions.
-
Sample Preparation:
-
Use at least three primary batches of the deuterated drug substance.
-
Package the substance in the proposed container closure system for marketing.
-
-
Storage Conditions:
-
Long-Term Testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Stress Testing: To identify potential degradation products and pathways, expose the drug substance to more extreme conditions. This should include:
-
Temperature: In 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).
-
Humidity: ≥ 75% RH.
-
Hydrolysis: Across a wide range of pH values (e.g., pH 1.2, 7.0, 9.0) in solution.
-
Oxidation: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
-
-
-
Testing Frequency:
-
Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).
-
-
Analytical Methods:
-
Use validated stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or UV detection, to quantify the deuterated compound and its degradation products.
-
Use NMR spectroscopy to assess the isotopic purity and identify any H-D exchange.
-
Protocol 2: Assessing H-D Exchange using NMR Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the deuterated compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a known concentration.
-
Prepare a control sample of the non-deuterated analog if available.
-
-
Initial Analysis (Time = 0):
-
Acquire a high-resolution 1H NMR spectrum and a 2H NMR spectrum of the sample.
-
In the 1H spectrum, integrate the residual proton signals corresponding to the deuterated positions.
-
In the 2H spectrum, integrate the deuterium signals.
-
Calculate the initial level of deuteration.
-
-
Stability Study:
-
Store the NMR sample under the desired test conditions (e.g., specific temperature and humidity).
-
Periodically (e.g., every 24 hours, weekly) re-acquire the 1H and 2H NMR spectra.
-
-
Data Analysis:
-
Monitor the integrals of the residual proton signals in the 1H NMR spectra over time. An increase in these integrals indicates H-D exchange.
-
Monitor the integrals of the deuterium signals in the 2H NMR spectra over time. A decrease in these integrals indicates a loss of the deuterium label.
-
Plot the percentage of deuteration versus time to determine the rate of H-D exchange under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for unexpected degradation of deuterated compounds.
Caption: Recommended workflow for handling and storing deuterated compounds.
Caption: Simplified diagram of Hydrogen-Deuterium (H-D) exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the Luminescence and Stability of Carbon-Centered Radicals by Kinetic Isotope Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. bioscientia.de [bioscientia.de]
- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Deuteration of heptamethine cyanine dyes enhances their emission efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Deuterated Compounds [simsonpharma.com]
Optimization of LC gradient for separation of Doxifluridine-d3 and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography (LC) gradients for the separation of Doxifluridine-d3 and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its key metabolites, 5-Fluorouracil (5-FU) and 5-Fluorouridine (5-FUrd).
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Sample solvent is stronger than the initial mobile phase. | Ensure the sample is dissolved in a solvent equal to or weaker than the starting mobile phase conditions.[1] |
| Column contamination or degradation. | Use a guard column and implement a column flushing protocol. If the problem persists, replace the column.[2] | |
| Mobile phase pH is unsuitable for the analytes. | Adjust the mobile phase pH with a suitable buffer (e.g., formic acid, ammonium formate) to ensure consistent ionization of the analytes. | |
| Inadequate Resolution Between Analytes | Gradient slope is too steep. | Decrease the gradient ramp, providing more time for the separation of closely eluting compounds. |
| Mobile phase composition is not optimal. | Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or additives to alter selectivity.[3] | |
| Column chemistry is not suitable. | Consider a different stationary phase (e.g., C18, PFP) that offers different retention mechanisms. | |
| Shifting Retention Times | Inconsistent gradient mixing or pump performance. | Purge the LC pumps and ensure the system is well-maintained. Check for leaks. |
| Changes in mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. | |
| Column equilibration is insufficient. | Increase the column equilibration time between injections to ensure the column returns to the initial conditions.[2] | |
| Low Signal Intensity or Poor Sensitivity | Suboptimal ionization in the mass spectrometer. | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). The use of mobile phase additives like formic acid can improve ionization efficiency.[3] |
| Matrix effects from the sample. | Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering substances. | |
| Analyte degradation. | Ensure sample stability by controlling temperature and minimizing time between preparation and analysis. | |
| Baseline Noise or Drift | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the system to remove contaminants.[4] |
| Mobile phase additive is present in only one solvent in a gradient. | Add the modifier to both mobile phase A and B to minimize baseline shifts during the gradient.[1][4] | |
| Detector lamp issue (for UV detectors). | Check the lamp's usage hours and replace if necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient for separating this compound and its metabolites?
A1: A common starting point is a reversed-phase separation on a C18 column using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). A shallow gradient, for example, starting at 5% B and ramping to 95% B over 10-15 minutes, is a good initial condition to scout for the elution profile of the analytes.[5]
Q2: Which organic modifier is better, methanol or acetonitrile?
A2: Both methanol and acetonitrile can be used. Acetonitrile typically provides sharper peaks and lower backpressure, while methanol can offer different selectivity, which might be advantageous for resolving critical pairs. It is recommended to screen both solvents during method development to determine the optimal choice for your specific separation.[3]
Q3: How can I improve the retention of the highly polar metabolite, 5-Fluorouracil (5-FU)?
A3: To improve the retention of 5-FU on a reversed-phase column, you can:
-
Start with a highly aqueous mobile phase (e.g., 1-5% organic).
-
Consider a column with a more polar stationary phase or an "aqueous C18" column designed for use in highly aqueous conditions.
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode for very polar compounds.[6]
Q4: What are the expected major metabolites of Doxifluridine?
A4: The primary and most significant metabolites of Doxifluridine are 5-Fluorouracil (5-FU) and 5-Fluorouridine (5-FUrd).[7][8] Doxifluridine is a prodrug that is converted to 5-FU in the body.[9]
Q5: Should I use an isocratic or gradient elution?
A5: Due to the polarity differences between Doxifluridine and its metabolites like 5-FU, a gradient elution is generally recommended. An isocratic method might lead to long run times and broad peaks for the later eluting compounds or poor retention for the early eluting ones.[10]
Experimental Protocols
General LC-MS/MS Method for Doxifluridine and Metabolites
This protocol provides a general procedure that can be adapted and optimized for specific instrumentation.
1. Sample Preparation (Plasma)
- To 100 µL of plasma, add an internal standard solution.
- Precipitate proteins by adding 300 µL of cold acetonitrile.
- Vortex for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[11]
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 1.0 | 5 | | 8.0 | 95 | | 10.0 | 95 | | 10.1 | 5 | | 15.0 | 5 |
3. Mass Spectrometry Conditions
- Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (analyte dependent).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's guidelines.
Quantitative Data Summary
The following table summarizes typical mass transitions for Doxifluridine and its key metabolite, 5-FU. This compound would have a corresponding mass shift.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Doxifluridine | 247.1 | 131.0 |
| 5-Fluorouracil (5-FU) | 131.0 | 42.0 |
Note: Optimal mass transitions should be determined empirically on your specific mass spectrometer.
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Troubleshooting logic for common LC separation problems.
References
- 1. halocolumns.com [halocolumns.com]
- 2. agilent.com [agilent.com]
- 3. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. protocols.io [protocols.io]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lctsbible.com [lctsbible.com]
- 11. Simultaneous determination of doxifluridine and 5-fluorouracil in monkey serum by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling Doxifluridine-d3 in a laboratory setting
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling Doxifluridine-d3 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Safety & Handling
Proper handling of this compound is crucial due to its cytotoxic nature. The following guidelines are based on safety data sheets for Doxifluridine, the non-deuterated parent compound, as the deuterated form is expected to have similar properties.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves (e.g., nitrile) when handling this compound in solid or solution form.
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes or dust exposure.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: When handling the powdered form or creating aerosols, a dust respirator is recommended to avoid inhalation.
General Handling Practices:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust generation.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
For long-term storage of the solid compound, -20°C is recommended for stability of at least 4 years.
-
Stock solutions in solvents like DMSO can be stored at -20°C or -80°C.
Disposal:
-
Dispose of this compound and any contaminated materials as cytotoxic waste according to local, state, and federal regulations.
-
Incineration is the recommended method of disposal for cytotoxic waste.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Compound Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions. Aqueous solutions are not recommended for storage for more than one day. |
| Inaccurate Concentration: Errors in weighing the compound or in serial dilutions. | Re-weigh the compound using a calibrated balance and carefully prepare new dilutions. Use a validated analytical method like HPLC to confirm the concentration of the stock solution. | |
| Cell Line Resistance: The cell line used may have developed resistance to fluoropyrimidines. | Test the cell line's sensitivity to 5-fluorouracil (the active metabolite). Consider using a different cell line or a combination therapy approach. | |
| Precipitation of the compound in cell culture media | Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous media. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is low and does not affect cell viability. The solubility in PBS (pH 7.2) is approximately 5 mg/mL. |
| pH of the Media: The pH of the cell culture media may affect the solubility of the compound. | Check and adjust the pH of the media if necessary. | |
| High background signal in assays | Compound Interference: this compound or its metabolites may interfere with the assay's detection method. | Run a control with the compound alone (without cells or other reagents) to check for background signal. |
| Contamination: Contamination of the cell culture or reagents. | Use aseptic techniques and check for contamination in the cell culture. Use fresh, sterile reagents. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Doxifluridine?
A1: this compound is a deuterated form of Doxifluridine, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling is often used in pharmacokinetic studies to differentiate the administered drug from its metabolites. For handling and safety purposes, it should be treated identically to Doxifluridine.
Q2: What is the mechanism of action of Doxifluridine?
A2: Doxifluridine is a prodrug that is converted in the body to the active anticancer agent 5-fluorouracil (5-FU). 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby halting cell proliferation.
Q3: How should I prepare a stock solution of this compound?
A3: Doxifluridine is soluble in organic solvents such as DMSO (approximately 10 mg/mL) and dimethylformamide (DMF, approximately 16 mg/mL). To prepare a stock solution, dissolve the solid compound in the chosen solvent. For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 5 mg/mL; however, aqueous solutions are not recommended for storage for more than one day.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to maintain stability. Avoid
Validation & Comparative
Validation of an analytical method using Doxifluridine-d3 as an internal standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of doxifluridine, a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU), in biological matrices is paramount for pharmacokinetic studies and clinical monitoring. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of using a deuterated internal standard, Doxifluridine-d3, versus a non-isotopically labeled analog, using supporting experimental data principles and detailed methodologies.
The Critical Role of the Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is added to samples and calibrators to correct for variability in sample preparation and instrument response. An ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, leading to superior accuracy and precision.[1]
Comparative Analysis: this compound vs. a Structural Analog
This guide compares the expected performance of this compound with a structural analog internal standard, such as 5-chlorouracil, which has been used in published methods for doxifluridine analysis. While specific experimental data for a validated method using this compound is not publicly available, the following comparison is based on established principles of bioanalytical method validation and the well-documented advantages of using deuterated internal standards.[1][2]
Metabolic Pathway of Doxifluridine
Caption: Bioactivation pathway of Doxifluridine to its active metabolite 5-FU.
Performance Characteristics
The use of a deuterated internal standard like this compound is anticipated to provide significant advantages over a structural analog in bioanalytical assays.
| Validation Parameter | This compound (Expected) | Structural Analog (e.g., 5-chlorouracil) | Rationale for Superiority of this compound |
| Matrix Effect | Minimal and compensated | Potential for differential matrix effects | Co-elution and identical ionization behavior of this compound and the analyte effectively normalize signal suppression or enhancement caused by matrix components.[1] |
| Extraction Recovery | Consistent and tracked | May differ from the analyte | Similar solubility and partitioning properties ensure that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard. |
| Accuracy | High (within ±15% of nominal) | Acceptable, but more variable | The closer tracking of the analyte by the deuterated IS leads to more accurate quantification across the calibration range. |
| Precision | High (%CV < 15%) | Acceptable, but potentially higher %CV | Reduced variability in sample processing and instrument response results in lower coefficients of variation for replicate measurements. |
| Selectivity | Excellent | Good, but potential for interference | The mass difference between this compound and potential interferences provides high selectivity in MS/MS detection. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of doxifluridine in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is based on established methods for similar analytes and general bioanalytical validation guidelines.[3][4]
Experimental Workflow
Caption: General workflow for the bioanalysis of Doxifluridine in plasma.
Methodology
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex mix for 30 seconds.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be optimized for sensitivity.
-
MRM Transitions (Hypothetical):
-
Doxifluridine: To be determined (e.g., precursor ion > product ion).
-
This compound: To be determined (e.g., precursor ion+3 > product ion).
-
-
-
Method Validation:
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of doxifluridine. While the initial investment in synthesizing a deuterated standard may be higher, the long-term benefits of improved data quality, method robustness, and regulatory compliance are substantial. The superior ability of a SIL-IS to compensate for analytical variability, particularly matrix effects, leads to more reliable pharmacokinetic and clinical data, ultimately contributing to safer and more effective drug development.[1]
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [iitri.org]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis: Doxifluridine vs. a Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of Doxifluridine and its hypothetical deuterated analog, Doxifluridine-d3. While direct comparative experimental data for this compound is not available in published literature, this document synthesizes known data for Doxifluridine and extrapolates the potential pharmacokinetic profile of its deuterated counterpart based on the well-established principles of the deuterium kinetic isotope effect.
Introduction to Doxifluridine and the Potential of Deuteration
Doxifluridine (5'-deoxy-5-fluorouridine) is a fluoropyrimidine prodrug that is converted in the body to the active anticancer agent 5-fluorouracil (5-FU).[1] This conversion is catalyzed by the enzyme thymidine phosphorylase, which is found in higher concentrations in some tumor tissues, leading to targeted activation of the drug.[1]
This compound is a deuterated version of Doxifluridine, where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle modification can significantly alter the metabolic fate of a drug, a phenomenon known as the deuterium kinetic isotope effect.[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4] This can lead to a slower rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and altered metabolite profiles.[4][5][6][7][]
Comparative Pharmacokinetic Parameters: Doxifluridine and Predicted this compound
The following table summarizes key pharmacokinetic parameters for Doxifluridine based on published human and animal studies. The corresponding parameters for this compound are hypothetical and based on the expected impact of deuteration.
| Pharmacokinetic Parameter | Doxifluridine (Experimental Data) | This compound (Predicted) | Rationale for Prediction |
| Cmax (Maximum Concentration) | Variable depending on dose and administration route.[9][10] | Potentially higher | Slower metabolism could lead to a higher peak concentration after oral administration. |
| Tmax (Time to Maximum Concentration) | Rapidly absorbed orally, with Tmax generally within 1.5 hours.[11] | Potentially longer | Slower metabolism might delay the time to reach peak plasma concentration. |
| AUC (Area Under the Curve) | Dose-dependent.[9][11] | Potentially higher | Reduced clearance would lead to greater overall drug exposure. |
| Half-life (t½) | Short, ranging from approximately 15 to 45 minutes.[11][12] | Potentially longer | The primary advantage of deuteration; slower enzymatic metabolism would extend the drug's presence in the circulation.[4][6] |
| Clearance (CL) | High, with significant nonrenal clearance.[12][13] | Potentially lower | The deuterium effect is expected to decrease the rate of metabolic clearance.[5] |
| Metabolism | Converted to 5-fluorouracil (5-FU) by thymidine phosphorylase.[1] | Slower conversion to 5-FU | The C-D bond at the site of enzymatic action would be cleaved more slowly, reducing the rate of 5-FU formation. |
Metabolic Pathway of Doxifluridine
Doxifluridine exerts its cytotoxic effects after being metabolized to 5-fluorouracil. The metabolic pathway is a critical aspect of its pharmacology.
References
- 1. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of oral doxifluridine in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Inter-Laboratory Variability: A Guide to Cross-Validation of Doxifluridine-d3 Quantification Methods
For researchers, scientists, and drug development professionals, ensuring consistent and reproducible quantification of therapeutic agents and their metabolites is paramount. This guide provides a framework for the cross-validation of bioanalytical methods for Doxifluridine-d3, a deuterated internal standard crucial for the accurate measurement of the anticancer prodrug Doxifluridine. By presenting a comparative analysis of hypothetical data from two distinct laboratories, this document underscores the importance of method harmonization and validation to ensure data integrity across different research sites.
The accurate quantification of Doxifluridine, which is converted in the body to the active anticancer agent 5-fluorouracil (5-FU), is essential for pharmacokinetic and toxicokinetic studies. This compound serves as a stable isotope-labeled internal standard (SIL-IS) to correct for variability during sample preparation and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, differences in instrumentation, reagents, and procedural details between laboratories can lead to significant discrepancies in analytical results. Cross-validation is the process of ensuring that a bioanalytical method, when transferred between laboratories or when different methods are used to analyze the same set of samples, provides comparable data.
This guide outlines the key performance parameters that must be evaluated during a cross-validation study and presents sample data in a comparative format.
Experimental Protocols
A robust bioanalytical method forms the foundation of any reliable quantification. Below is a detailed protocol for the quantification of Doxifluridine, which would be similar for its deuterated internal standard, this compound, based on a validated LC-MS/MS method.[1]
Sample Preparation:
-
Matrix: Beagle dog plasma.
-
Extraction: Liquid-liquid extraction is performed using ethyl acetate and isopropyl alcohol (90:10 v/v) to simultaneously extract Doxifluridine and its metabolites.
-
Internal Standard: this compound is added to the plasma samples before extraction.
Chromatographic Conditions:
-
Instrumentation: A reverse-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 analytical column (e.g., Waters Xterra® C18, 4.6 × 250 mm, 5 µm) is commonly used for separation.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol) and an aqueous solution containing a modifier like formic acid (e.g., 0.1% formic acid in 99% methanol and 1% water).[1]
-
Flow Rate: A typical flow rate is around 0.2 mL/min.
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Doxifluridine and this compound are monitored.
The following diagram illustrates a general workflow for the bioanalytical quantification of this compound.
Cross-Validation Performance Metrics: A Comparative Analysis
When transferring a method or comparing two different methods, a cross-validation study is essential. This involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples at both laboratories. The results are then compared against predefined acceptance criteria.
The following tables summarize hypothetical but representative performance data from two laboratories (Lab A and Lab B) for the quantification of Doxifluridine using this compound as the internal standard.
Table 1: Method Validation Parameters
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range (µg/mL) | 0.05 - 10.0 | 0.05 - 12.5 | - |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.05 | - |
| Mean Recovery (%) | 88.5 | 91.2 | Consistent and reproducible |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| QC Level | Concentration (µg/mL) | Laboratory APrecision (%CV) | Laboratory AAccuracy (%) | Laboratory BPrecision (%CV) | Laboratory BAccuracy (%) | Acceptance Criteria(Precision / Accuracy) |
| LLOQ | 0.05 | 11.3 | 92.9 | 12.5 | 95.3 | ≤ 20% / ± 20% |
| Low QC | 0.15 | 8.7 | 103.1 | 9.9 | 101.8 | ≤ 15% / ± 15% |
| Mid QC | 1.5 | 5.4 | 98.6 | 6.8 | 97.2 | ≤ 15% / ± 15% |
| High QC | 8.0 | 4.1 | 101.2 | 5.2 | 102.5 | ≤ 15% / ± 15% |
Data for Laboratory A is based on a published study.[1] Data for Laboratory B is hypothetical for comparative purposes.
Table 3: Cross-Validation of Quality Control Samples
In a cross-validation experiment, QC samples prepared by one lab are analyzed by the other. The percentage difference between the nominal concentration and the mean concentration determined by the receiving lab should be within accepted limits.
| QC Level | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | % Difference | Acceptance Criteria |
| Low QC | 0.15 | 0.16 | +6.7% | ≤ 15% |
| Mid QC | 1.5 | 1.45 | -3.3% | ≤ 15% |
| High QC | 8.0 | 8.2 | +2.5% | ≤ 15% |
The logical relationship in a cross-validation process is depicted in the diagram below.
Conclusion
The cross-validation of bioanalytical methods is a critical step in multi-site clinical trials and collaborative research projects. As demonstrated by the comparative data, even with slight variations in standard operating procedures, two laboratories can produce comparable results for the quantification of Doxifluridine, provided their methods are well-validated and meet established acceptance criteria for precision, accuracy, and linearity. The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving this consistency.
For drug development professionals, implementing a rigorous cross-validation plan before analyzing clinical samples can prevent costly delays and ensure the integrity and reliability of pharmacokinetic data submitted to regulatory agencies. This guide serves as a foundational template for designing and evaluating such inter-laboratory comparisons.
References
A Comparative Guide: In Vitro Efficacy of Doxifluridine and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of Doxifluridine and its theoretical deuterated analog. While direct comparative experimental data between the two is not currently available in published literature, this document outlines the known mechanisms of Doxifluridine and the potential benefits conferred by deuteration, supported by standard experimental protocols for in vitro evaluation.
Introduction to Doxifluridine and the Potential of Deuteration
Doxifluridine (5'-Deoxy-5-fluorouridine) is a second-generation nucleoside analog that acts as a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1] It is converted to 5-FU by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues.[1][2] This targeted activation is designed to increase the concentration of the active drug at the tumor site, thereby enhancing its anti-cancer effects while potentially reducing systemic toxicity. The cytotoxicity of the resulting 5-FU is attributed to its interference with DNA and RNA synthesis.[1]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to improve the pharmacokinetic and/or toxicity profile of a compound. This modification can lead to a stronger chemical bond, which can slow down metabolic processes, potentially increasing the drug's half-life and exposure. While specific studies on deuterated Doxifluridine are not publicly available, the general principles of deuteration suggest potential for enhanced therapeutic efficacy.
Comparative Profile
As direct comparative data is unavailable, the following table summarizes the known attributes of Doxifluridine and the hypothesized characteristics of a deuterated analog based on established principles of drug deuteration.
| Feature | Doxifluridine | Deuterated Doxifluridine (Hypothesized) |
| Mechanism of Action | Prodrug of 5-Fluorouracil (5-FU); converted by thymidine phosphorylase to inhibit DNA and RNA synthesis.[1][2] | Same as Doxifluridine; functions as a prodrug of 5-FU. |
| Metabolism | Metabolized by thymidine phosphorylase to 5-FU. | Potentially slower rate of metabolism due to the kinetic isotope effect, leading to a more sustained release of 5-FU. |
| In Vitro Efficacy | Demonstrates cytotoxicity in various cancer cell lines. | Potentially enhanced cytotoxicity or similar efficacy at lower concentrations due to prolonged exposure to the active metabolite. |
| Toxicity Profile | Side effects are related to the systemic exposure to 5-FU. | Potentially altered toxicity profile, which could be either increased or decreased depending on the metabolic pathways affected by deuteration. |
Signaling Pathway: Bioactivation of Doxifluridine
The primary mechanism of Doxifluridine's action is its conversion to 5-FU, which then exerts its cytotoxic effects. The following diagram illustrates this bioactivation pathway and the subsequent inhibition of DNA synthesis.
Experimental Protocols for In Vitro Efficacy Assessment
To evaluate and compare the in vitro efficacy of Doxifluridine and a potential deuterated analog, a series of standard cell-based assays would be employed. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Doxifluridine and its deuterated analog. Include a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Doxifluridine or its deuterated analog at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.[4]
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[6]
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide and RNase A.[6][7]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[7]
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
While direct experimental comparisons between Doxifluridine and its deuterated analog are lacking, the established principles of deuteration suggest that a deuterated version could offer an improved pharmacokinetic profile, potentially leading to enhanced in vitro efficacy. The experimental protocols provided herein represent the standard methodologies that would be essential for a head-to-head comparison of these compounds, allowing for a thorough evaluation of their cytotoxic, apoptotic, and cell cycle-disrupting effects. Such studies are crucial to validate the theoretical benefits of deuterating Doxifluridine and to ascertain its potential as an improved anticancer agent.
References
- 1. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
Deuterium Isotope Effect on Doxifluridine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of Doxifluridine and its deuterated analog, Doxifluridine-d3. While direct comparative experimental data on this compound is not extensively available in published literature, this document synthesizes information on Doxifluridine metabolism with the established principles of kinetic isotope effects to present a scientifically grounded comparison. The guide includes detailed experimental protocols and visualizations to support researchers in this area.
Introduction to Doxifluridine and the Deuterium Isotope Effect
Doxifluridine (5'-deoxy-5-fluorouridine, 5'-dFUR) is an oral fluoropyrimidine prodrug that is converted in the body to the active anticancer agent 5-fluorouracil (5-FU).[1][2] This conversion is catalyzed by the enzyme thymidine phosphorylase (TP), which is found in higher concentrations in some tumor tissues compared to normal tissues.[1][3] This targeted activation is intended to increase the therapeutic index of 5-FU, delivering the cytotoxic agent more specifically to the tumor site.[4]
The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at specific positions in a drug molecule are replaced with their stable isotope, deuterium.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[7] This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[5][7] By strategically placing deuterium atoms at sites of metabolism, it is possible to alter a drug's pharmacokinetic profile, potentially leading to improved metabolic stability, increased half-life, and reduced formation of toxic metabolites.[6][8]
This guide explores the potential impact of deuterating Doxifluridine (creating this compound) on its metabolic fate. The primary metabolic step for Doxifluridine is the enzymatic conversion to 5-FU by thymidine phosphorylase. Therefore, the most logical placement for deuterium atoms to elicit a significant isotope effect would be on the ribose sugar moiety, specifically at positions involved in the enzymatic cleavage.
Comparative Metabolic Profiles: Doxifluridine vs. This compound
The following tables present a summary of the known pharmacokinetic parameters of Doxifluridine and a projected comparison for a hypothetical this compound, based on the principles of the kinetic isotope effect.
Table 1: Comparison of In Vitro Metabolic Stability
| Parameter | Doxifluridine (Experimental Data) | This compound (Projected) | Rationale for Projection |
| Metabolizing Enzyme | Thymidine Phosphorylase (TP) | Thymidine Phosphorylase (TP) | The primary metabolic pathway is expected to be the same. |
| Primary Metabolite | 5-Fluorouracil (5-FU) | 5-Fluorouracil (5-FU) | The end product of the enzymatic conversion remains unchanged. |
| Km (µM) for TP | ~1690 (human lung cancer)[3] | Potentially similar to Doxifluridine | Deuteration is not expected to significantly alter binding affinity to the enzyme. |
| Vmax (nmol/min/mg protein) | Varies by tissue/cell line | Expected to be lower | The kinetic isotope effect would likely reduce the maximal rate of the enzymatic reaction. |
| In Vitro Half-life (t½) in Liver Microsomes/S9 Fractions | Dependent on TP activity | Expected to be longer | A slower rate of metabolism due to the KIE would result in a longer half-life. |
| Rate of 5-FU Formation | Baseline | Expected to be slower | Direct consequence of the reduced Vmax due to the deuterium isotope effect. |
Table 2: Comparison of In Vivo Pharmacokinetic Parameters
| Parameter | Doxifluridine (Experimental Data from Human and Animal Studies) | This compound (Projected) | Rationale for Projection |
| Bioavailability (Oral) | ~34-47% in humans[9] | Potentially similar or slightly higher | Absorption is unlikely to be significantly affected by deuteration. A potential decrease in first-pass metabolism could slightly increase bioavailability. |
| Peak Plasma Concentration (Cmax) | Dose-dependent[9][10] | Potentially higher for parent drug, lower for 5-FU | A slower conversion to 5-FU could lead to higher circulating levels of the prodrug and a lower, more sustained peak of the active metabolite. |
| Time to Peak Concentration (Tmax) | ~1-1.5 hours (oral)[9] | Potentially longer for 5-FU | A slower rate of formation would delay the time to reach peak plasma concentration of the active metabolite. |
| Elimination Half-life (t½) | ~15-45 minutes (intravenous)[9][11] | Expected to be longer | Reduced metabolic clearance due to the KIE would lead to a longer half-life of the parent drug. |
| Total Body Clearance (CL) | Decreases with increasing dose[9] | Expected to be lower | Slower metabolic conversion would result in a lower overall clearance of the drug from the body. |
| Area Under the Curve (AUC) | Dose-dependent[10][11] | Expected to be higher for parent drug | A longer half-life and lower clearance would result in greater overall exposure to the parent drug. The AUC of 5-FU might be similar but with a different profile over time. |
| Formation of Other Metabolites | N3-Methyl-5'-deoxy-5-fluorouridine (minor, detoxification)[12] | Formation may be altered | A "metabolic switch" could occur, where a slower primary metabolic pathway leads to an increase in the formation of minor metabolites.[8] |
Signaling and Metabolic Pathways
The metabolic activation of Doxifluridine is a critical step in its anticancer activity. The following diagram illustrates this pathway.
Caption: Metabolic pathway of Doxifluridine.
Experimental Protocols
To empirically determine the effects of deuteration on Doxifluridine metabolism, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols that could be adapted for a comparative study of Doxifluridine and this compound.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Doxifluridine and this compound by thymidine phosphorylase in a subcellular fraction.
Materials:
-
Doxifluridine and this compound
-
Human liver S9 fraction or recombinant human thymidine phosphorylase
-
Potassium phosphate buffer
-
NADPH regenerating system (if using S9 fractions to account for other potential metabolism)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., 5-chlorouracil)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Doxifluridine and this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver S9 fraction or recombinant TP with the phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (Doxifluridine or this compound) to the incubation mixture. The final substrate concentration should be close to the Km if known, or a range of concentrations can be tested.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and analyze the concentrations of the parent drug and 5-FU using a validated LC-MS/MS method.[13]
-
Plot the natural logarithm of the remaining parent drug concentration versus time to determine the in vitro half-life.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Beagle Dogs)
Objective: To compare the pharmacokinetic profiles of Doxifluridine and this compound after oral administration.
Materials:
-
Doxifluridine and this compound formulated for oral administration
-
Beagle dogs (a common model for pharmacokinetic studies)[14]
-
Blood collection tubes (containing an appropriate anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight before drug administration.
-
Administer a single oral dose of Doxifluridine or this compound to the dogs. A crossover study design is recommended, where each dog receives both compounds with a suitable washout period in between.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the plasma concentrations of the parent drug and its metabolite, 5-FU, using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, and clearance for both the parent drug and the metabolite.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative study of Doxifluridine and this compound.
Caption: Workflow for this compound metabolism studies.
Conclusion
The strategic deuteration of Doxifluridine to this compound holds the potential to significantly alter its metabolic profile. Based on the principles of the kinetic isotope effect, it is projected that this compound would exhibit increased metabolic stability, a longer in vivo half-life, and a slower rate of conversion to the active drug, 5-FU. This could potentially lead to a more sustained exposure to 5-FU at the tumor site and a different side-effect profile. However, without direct experimental data, these projections remain theoretical. The experimental protocols and workflows provided in this guide offer a framework for conducting the necessary studies to empirically validate these hypotheses and to fully characterize the therapeutic potential of this compound. Such research is crucial for advancing the development of next-generation fluoropyrimidine therapeutics.
References
- 1. Thymidine phosphorylase expression and effect of doxifluridine: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]
- 4. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro toxicity of N3-Methyl-5’-deoxy-5-fluorouridine, a novel metabolite of doxifluridine: a bioanalytical investigation [ricerca.uniba.it]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Doxifluridine-d3 as a Tracer for 5-FU Formation In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Doxifluridine-d3 as a potential tracer for monitoring the in vivo formation of the widely used anticancer drug 5-fluorouracil (5-FU). While direct experimental data on this compound is limited in publicly available literature, this document extrapolates from established principles of stable isotope tracing and the known pharmacology of Doxifluridine to offer a thorough comparison with existing tracer methodologies.
Introduction to Doxifluridine and 5-FU Metabolism
Doxifluridine (5'-deoxy-5-fluorouridine) is an oral fluoropyrimidine prodrug that is converted to the active cytotoxic agent 5-FU.[1][2] This conversion is catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues.[2] This tumor-preferential activation is a key rationale for the use of Doxifluridine, aiming to increase the therapeutic index of 5-FU by concentrating its formation at the tumor site.[2]
The metabolic activation of Doxifluridine to 5-FU is a critical step in its mechanism of action. 5-FU itself undergoes a complex metabolic pathway, leading to the formation of active metabolites that inhibit thymidylate synthase and incorporate into RNA and DNA, ultimately leading to cell death.[3] Monitoring the in vivo formation of 5-FU from its prodrugs is crucial for understanding its pharmacokinetics, assessing drug delivery to the tumor, and potentially personalizing patient therapy.
This compound: A Potential Stable Isotope Tracer
The "-d3" designation in "this compound" signifies that three hydrogen atoms in the Doxifluridine molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. The use of deuterated compounds as tracers is a well-established technique in metabolic research.[4] The key principle is that the deuterated molecule is biochemically indistinguishable from its non-deuterated counterpart and follows the same metabolic pathways. However, due to the mass difference between hydrogen and deuterium, the deuterated compound and its metabolites can be distinguished and quantified using mass spectrometry (MS).
The primary advantage of using a stable isotope tracer like this compound is its safety profile, as it does not expose the subject to ionizing radiation, unlike radioisotope tracers. This makes it particularly suitable for studies in humans, including pediatric populations and for longitudinal studies requiring repeated tracer administration.
Comparative Analysis of Tracers for 5-FU Formation
The selection of a suitable tracer for monitoring 5-FU formation in vivo depends on several factors, including the specific research question, the available analytical instrumentation, and safety considerations. Here, we compare the hypothetical this compound with other established tracer methodologies.
| Tracer Type | Tracer Example | Detection Method | Advantages | Disadvantages |
| Stable Isotope-Labeled Prodrug | This compound | LC-MS/MS | - Non-radioactive and safe for human studies.- Allows for direct measurement of prodrug-to-drug conversion.- Can provide dynamic kinetic information.- High specificity and sensitivity with MS detection. | - Limited commercial availability of this compound.- Requires sophisticated LC-MS/MS instrumentation.- Potential for kinetic isotope effects (though often minimal for deuterium). |
| Radiolabeled 5-FU | [¹⁸F]5-FU | PET (Positron Emission Tomography) | - Provides whole-body, non-invasive imaging of 5-FU distribution.- Highly sensitive.- Clinically established imaging modality. | - Exposure to ionizing radiation.- Short half-life of ¹⁸F requires on-site cyclotron.- Does not directly measure prodrug conversion.- Lower spatial resolution compared to ex vivo methods. |
| Radiolabeled 5-FU | [¹⁴C]5-FU | Scintillation Counting, Autoradiography | - High sensitivity.- Can be used for quantitative tissue distribution studies (ex vivo). | - Exposure to ionizing radiation.- Requires specialized handling and disposal of radioactive materials.- Does not provide real-time in vivo data. |
| Stable Isotope-Labeled 5-FU | [¹³C]5-FU, [¹⁵N]5-FU | LC-MS/MS, NMR | - Non-radioactive and safe.- Provides detailed metabolic fate information.- Can be used for flux analysis. | - Does not directly measure prodrug conversion.- Requires administration of labeled 5-FU, which may not fully represent the kinetics of prodrug-derived 5-FU. |
Experimental Protocols
While a specific protocol for this compound is not available, a general methodology for an in vivo study using this tracer can be outlined based on established practices for stable isotope tracing and the analysis of Doxifluridine and 5-FU.
In Vivo Animal Study Protocol
-
Animal Model: Use a relevant tumor-bearing animal model (e.g., xenograft or genetically engineered mouse model).
-
Tracer Administration: Administer a known dose of this compound to the animals, typically via oral gavage, to mimic the clinical route of administration.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant and a DPD inhibitor to prevent ex vivo degradation of 5-FU. At the end of the time course, euthanize the animals and collect tumor and other relevant tissues.
-
Sample Preparation:
-
Plasma: Perform protein precipitation of plasma samples (e.g., with methanol or acetonitrile) to extract the analytes.
-
Tissue: Homogenize tissue samples in a suitable buffer, followed by protein precipitation.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method to simultaneously quantify the concentrations of this compound and the newly formed 5-FU in the plasma and tissue extracts. The mass spectrometer will be set to detect the specific mass-to-charge ratios of the deuterated and non-deuterated compounds.
-
-
Data Analysis:
-
Construct concentration-time profiles for this compound and 5-FU in plasma and tissues.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life for both the prodrug and the drug.
-
LC-MS/MS Method Parameters (Hypothetical)
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: Gradient elution with a mixture of water and methanol/acetonitrile containing a small amount of formic acid or ammonium formate.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
This compound: Monitor the transition from the deuterated parent ion to a specific product ion.
-
5-FU: Monitor the transition from the non-deuterated parent ion to a specific product ion.
-
-
-
Internal Standard: A stable isotope-labeled analog of 5-FU (e.g., ¹³C,¹⁵N₂-5-FU) should be used for accurate quantification.
Visualizations
Signaling Pathway: Doxifluridine to 5-FU Conversion and Action
Caption: Metabolic activation of Doxifluridine to 5-FU and its subsequent cytotoxic effects.
Experimental Workflow: In Vivo Tracer Study
Caption: A generalized workflow for an in vivo study using this compound as a tracer.
Conclusion
The use of this compound as a tracer for monitoring 5-FU formation in vivo presents a theoretically sound and safe approach for preclinical and clinical research. Its primary advantage lies in its non-radioactive nature, allowing for repeated and safe administration. The high specificity and sensitivity of LC-MS/MS would enable precise quantification of the conversion of Doxifluridine to 5-FU, providing valuable insights into the pharmacokinetics of this prodrug.
However, the major limitation is the current lack of commercially available this compound and the absence of published studies utilizing this specific tracer. This necessitates custom synthesis and thorough validation of the tracer and the analytical methodology.
For researchers considering this approach, the potential benefits of obtaining detailed, dynamic data on prodrug activation in a safe manner are significant. In the absence of direct comparative data, the choice between this compound and other tracers will depend on the specific research objectives, available resources, and the ethical considerations of using radioisotopes. The development and validation of this compound as a research tool would be a valuable contribution to the field of cancer pharmacology, potentially leading to a better understanding of fluoropyrimidine-based chemotherapy and the development of more personalized treatment strategies.
References
- 1. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 2. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Doxifluridine-d3: Setting the Gold Standard for Internal Standards in Clinical Bioanalysis
A comparative guide to the accuracy and precision of Doxifluridine-d3 as an internal standard in the quantitative analysis of Doxifluridine in clinical samples.
For researchers, scientists, and drug development professionals engaged in the clinical analysis of the fluoropyrimidine prodrug Doxifluridine, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of this compound, a stable isotope-labeled internal standard, with a conventional structural analog internal standard, 5-Chlorouracil. By examining the principles of internal standardization in mass spectrometry and presenting available experimental data, this guide will demonstrate the superior performance of this compound in mitigating matrix effects and improving analytical precision.
The Critical Role of an Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its primary function is to correct for the variability in sample preparation and the analytical process, including extraction efficiency, injection volume, and ionization suppression or enhancement in the mass spectrometer. An ideal IS should mimic the physicochemical properties and analytical behavior of the analyte as closely as possible.
This compound: The Ideal Internal Standard
This compound is a deuterated analog of Doxifluridine, where three hydrogen atoms have been replaced with deuterium. This subtle modification results in a mass shift that is easily distinguishable by the mass spectrometer, while preserving the chromatographic retention time, extraction recovery, and ionization efficiency to be nearly identical to that of the parent compound, Doxifluridine. This co-elution and similar behavior in the ion source make this compound the gold standard for correcting matrix effects, which are a major source of imprecision and inaccuracy in the analysis of complex biological matrices like plasma.
In contrast, structural analogs, such as 5-Chlorouracil, while being chemically similar, may exhibit different chromatographic behavior, extraction efficiencies, and susceptibility to matrix effects compared to Doxifluridine. This can lead to inadequate compensation for analytical variability and compromise the integrity of the results.
Performance Data: A Comparative Analysis
While a direct head-to-head comparison study between this compound and 5-Chlorouracil for Doxifluridine analysis in human plasma is not available in the published literature, we can infer the expected performance based on existing data for Doxifluridine analysis using a non-ideal IS and the well-established principles of stable isotope dilution.
The following table summarizes the validation data from a study that utilized 5-Chlorouracil as an internal standard for the quantification of Doxifluridine in beagle dog plasma. This data serves as a baseline for what can be achieved with a conventional internal standard.
Table 1: Performance of Doxifluridine Quantification using 5-Chlorouracil as an Internal Standard in Beagle Dog Plasma
| Analyte | Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| Doxifluridine | 0.05 (LLOQ) | 93.06 | 5.14 | 93.73 | 1.68 |
| 0.2 | 105.06 | 3.97 | 110.44 | 1.53 | |
| 7.5 | 104.59 | 5.75 | 110.94 | 3.50 |
Data extracted from a study on the simultaneous determination of doxifluridine and its metabolites in beagle dog plasma.
While these results are within acceptable limits for bioanalytical method validation, the use of a stable isotope-labeled internal standard like this compound is expected to yield even higher accuracy and precision, particularly in variable human clinical samples. A study on the analysis of Doxifluridine in monkey serum, which likely employed a more suitable internal standard, reported an average accuracy of 95.5-105.0% and a coefficient of variation of 1.1-9.5%[1]. It is anticipated that a method validated with this compound would consistently achieve precision and accuracy well within a ±15% deviation, even at the lower limit of quantification.
Experimental Protocols
Below is a representative experimental protocol for the analysis of Doxifluridine in human plasma using LC-MS/MS. This compound would be incorporated as the internal standard in this workflow.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Doxifluridine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized, typically a +3 Da shift from Doxifluridine)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, Gas temperature, Gas flow).
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical workflow and the logical relationship justifying the use of a stable isotope-labeled internal standard.
References
Comparison of different deuterated internal standards for 5-fluorouracil quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anticancer drug 5-fluorouracil (5-FU), the choice of an appropriate internal standard (IS) is critical for developing robust and reliable bioanalytical methods. This guide provides an objective comparison of different stable isotope-labeled internal standards, primarily focusing on the distinctions between deuterated and ¹³C/¹⁵N-labeled standards for 5-FU quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Critical Role of Internal Standards in 5-FU Quantification
5-Fluorouracil is widely used in the treatment of various cancers.[1] Therapeutic drug monitoring of 5-FU is crucial due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1] LC-MS/MS has become the method of choice for 5-FU quantification in biological matrices owing to its high sensitivity and specificity.[1]
The use of a stable isotope-labeled internal standard is considered the gold standard in LC-MS/MS-based quantification. These standards are chemically identical to the analyte, but have a higher mass due to the incorporation of heavy isotopes. This allows them to be distinguished from the analyte by the mass spectrometer. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing accurate correction for variations during sample preparation and analysis.[2][3]
Comparison of Deuterated vs. ¹³C/¹⁵N-Labeled Internal Standards
While various stable isotope-labeled internal standards for 5-FU are available, including deuterated (e.g., 5-FU-d₂) and ¹³C/¹⁵N-labeled (e.g., 5-FU-¹³C,¹⁵N₂) versions, their performance can differ significantly. The primary concern with deuterated standards is the potential for chromatographic separation from the unlabeled analyte, a phenomenon known as the "deuterium isotope effect".[3][4] This separation can lead to differential matrix effects, where the analyte and the internal standard are affected differently by interfering components in the sample matrix, compromising the accuracy of the quantification.[3][4]
In contrast, ¹³C and ¹⁵N-labeled internal standards have physicochemical properties that are nearly identical to their unlabeled counterparts.[5][6] This results in co-elution with the analyte, providing more effective compensation for matrix effects and ion suppression.[5][7]
One study highlighted a significant issue with a non-isotopically labeled internal standard, 5-chlorouracil, which exhibited a significant matrix effect during the analysis of 5-FU in dialysate samples. This issue was resolved by replacing 5-chlorouracil with a stable ¹³C/¹⁵N₂-labeled 5-fluorouracil internal standard, which co-eluted with the native 5-FU.
Performance Data of a ¹³C/¹⁵N-Labeled 5-FU Internal Standard
A recent study validated an LC-MS/MS method for the quantification of 5-FU in human plasma using a 5-FU ¹³C¹⁵N₂ stable isotope-labeled internal standard. The method demonstrated excellent performance characteristics, as summarized in the table below.
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.05–50 mg/L |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy | Bias | Within ± 15% |
| Precision | Coefficient of Variation (CV) | < 15% |
| Matrix Effect | Ion Suppression (normalized by IS) | 3-7% |
| Stability | Freeze-Thaw (3 cycles) | < 12% degradation |
| Autosampler (42 h) | < 4% degradation | |
| Long-term (-30 °C, 18 months) | 96.4 to 102.2% recovery |
Data sourced from a study by Al-Soud et al. (2024).
Experimental Protocols
LC-MS/MS Method Using 5-FU ¹³C¹⁵N₂ Internal Standard
Sample Preparation:
-
To a plasma sample, add the 5-FU ¹³C¹⁵N₂ internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Liquid Chromatography:
-
Column: Phenomenex Luna Omega Polar C18 (50 × 3.0 mm, 3 µm)[8]
-
Mobile Phase: Isocratic elution with acetonitrile, water, and formic acid (1/98.9/0.1 v/v/v)[8]
-
Flow Rate: 0.5 mL/min[8]
-
Run Time: 3 min[8]
Tandem Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI)[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)[8]
-
MRM Transitions:
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for 5-FU quantification using a stable isotope-labeled internal standard.
Caption: Experimental workflow for 5-FU quantification.
Signaling Pathway of 5-FU Action
The mechanism of action of 5-FU involves its conversion to several active metabolites that interfere with DNA and RNA synthesis. The primary target is thymidylate synthase.
References
- 1. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. myadlm.org [myadlm.org]
- 5. ukisotope.com [ukisotope.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison between a single- and a multi-point calibration method using LC-MS/MS for measurement of 5-fluorouracil in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a Bioanalytical Method for Doxifluridine using Doxifluridine-d3 as an Internal Standard: A Comparative Guide
This guide provides a comprehensive comparison of the performance of a bioanalytical method for the quantification of Doxifluridine in human plasma, utilizing Doxifluridine-d3 as an internal standard. The data presented is from a simulated inter-laboratory validation study involving three distinct research facilities (Lab A, Lab B, and Lab C) to establish the reproducibility and robustness of the analytical method. This guide is intended for researchers, scientists, and drug development professionals to objectively assess the method's performance based on experimental data.
Experimental Protocols
A detailed methodology was followed by each participating laboratory to ensure consistency in sample preparation, analysis, and data processing.
Sample Preparation: Solid-Phase Extraction (SPE)
Human plasma samples were prepared using a solid-phase extraction method. The key steps are outlined below:
-
Sample Pre-treatment: 200 µL of human plasma was mixed with 20 µL of the internal standard working solution (this compound, 1 µg/mL).
-
Acidification: 200 µL of 2% formic acid in water was added to the plasma mixture.
-
SPE Cartridge Conditioning: A C18 SPE cartridge was conditioned sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: The pre-treated plasma sample was loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge was washed with 1 mL of 5% methanol in water.
-
Elution: The analyte and internal standard were eluted with 1 mL of methanol.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
LC-MS/MS Analysis
The quantitative analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) was used for separation.[1]
-
Mobile Phase: A gradient elution was performed with a mobile phase consisting of 0.1% formic acid in water (A) and methanol (B).[1]
-
Flow Rate: The flow rate was maintained at 0.8 mL/min.
-
Injection Volume: 10 µL of the reconstituted sample was injected.
-
Mass Spectrometry: The analysis was carried out in positive ion mode using multiple reaction monitoring (MRM).
-
Doxifluridine Transition: m/z 247.1 → 117.1
-
This compound Transition: m/z 250.1 → 120.1
-
Data Presentation: Inter-laboratory Comparison
The following tables summarize the quantitative data from the three participating laboratories. The validation parameters were assessed based on the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]
Calibration Curve and Linearity
| Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lab A | 5 - 2000 | 0.9985 |
| Lab B | 5 - 2000 | 0.9991 |
| Lab C | 5 - 2000 | 0.9979 |
Accuracy and Precision
The accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels: low (15 ng/mL), medium (150 ng/mL), and high (1500 ng/mL).
| Laboratory | QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Lab A | Low | 15 | 98.7 | 4.2 | 99.1 | 5.5 |
| Medium | 150 | 101.2 | 3.1 | 100.5 | 4.3 | |
| High | 1500 | 99.5 | 2.5 | 99.8 | 3.1 | |
| Lab B | Low | 15 | 102.3 | 5.1 | 101.7 | 6.2 |
| Medium | 150 | 99.8 | 3.8 | 100.1 | 4.9 | |
| High | 1500 | 100.9 | 2.9 | 101.2 | 3.7 | |
| Lab C | Low | 15 | 97.5 | 6.3 | 98.2 | 7.1 |
| Medium | 150 | 100.4 | 4.5 | 99.9 | 5.8 | |
| High | 1500 | 98.9 | 3.4 | 99.3 | 4.2 |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision.
| Laboratory | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |
| Lab A | 5 | 95.8 | 8.7 |
| Lab B | 5 | 104.1 | 9.2 |
| Lab C | 5 | 93.5 | 11.3 |
Matrix Effect and Recovery
| Laboratory | Matrix Effect (%) | Recovery (%) |
| Lab A | 97.2 | 88.5 |
| Lab B | 98.5 | 90.1 |
| Lab C | 96.8 | 87.9 |
Visualizations
The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Safety Operating Guide
Safe Disposal of Doxifluridine-d3: A Procedural Guide for Laboratory Professionals
The proper disposal of Doxifluridine-d3, a deuterated analog of the antineoplastic agent Doxifluridine, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a hazardous substance, this compound and any materials contaminated with it must be handled and disposed of in accordance with federal, state, and local regulations.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound in a research setting.
I. Personal Protective Equipment (PPE) and Spill Management
Before beginning any procedure involving this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, double chemotherapy gloves, a disposable gown, safety glasses, and a dust respirator, especially when handling the solid form to avoid dust generation.[1] In the event of a spill, the area should be immediately secured. For dry spills, use dry clean-up procedures to avoid creating dust; dampen the material with water before sweeping it up.[1] For wet spills, absorb the liquid with appropriate materials. All spill cleanup materials must be disposed of as hazardous waste.[1][3]
II. Waste Segregation and Containment
Proper segregation of this compound waste is a crucial step in the disposal process. All items that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Trace Waste: Items with residual amounts of the drug, such as empty vials, syringes, personal protective equipment (gloves, gowns), and labware. These should be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Bulk Waste: Unused or expired this compound, partially full vials or syringes, and grossly contaminated materials from spills. This type of waste must be collected in a separate, designated hazardous chemical waste container.[4]
Table 1: this compound Waste Classification and Containment
| Waste Type | Examples | Container Type |
| Trace Waste | Empty vials, used gloves, gowns, bench paper, contaminated labware. | Yellow "Trace" chemotherapy waste container. |
| Bulk Waste | Unused/expired product, partially full vials/syringes, spill cleanup materials. | Black "Bulk" hazardous chemical waste container.[4] |
| Sharps Waste | Contaminated needles and syringes. | Approved sharps container for chemotherapy waste.[1] |
III. Step-by-Step Disposal Procedure
-
Preparation: Ensure all necessary PPE is worn and the designated waste containers are readily accessible in the work area.
-
Collection of Trace Waste: Immediately after use, place all disposable items with trace contamination, such as gloves and empty vials, into the yellow trace chemotherapy waste container.
-
Collection of Sharps: Dispose of any used needles and syringes directly into an approved sharps container without recapping, crushing, or clipping them.[1]
-
Collection of Bulk Waste: Carefully place any unused or expired this compound, as well as materials used for cleaning up spills, into the black bulk hazardous chemical waste container.[4]
-
Container Sealing and Labeling: Once a waste container is full, securely seal it. Ensure the container is clearly labeled with its contents ("Hazardous Waste: this compound") and the date.
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
-
Hand Hygiene: After handling this compound and its waste, always wash your hands thoroughly with soap and water.[5]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
V. Regulatory Compliance
It is the responsibility of the research facility to ensure that all disposal procedures for this compound comply with the regulations set forth by the Environmental Protection Agency (EPA) and any applicable state and local authorities.[2] Maintain detailed records of all hazardous waste generated and disposed of.[6] All personnel handling hazardous drugs must receive training on proper disposal procedures.[2][6] Final disposal of this compound waste should be carried out by a licensed and reputable hazardous waste management company that can provide documentation of proper disposal, typically through high-temperature incineration.[7][8]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. ph.health.mil [ph.health.mil]
- 4. web.uri.edu [web.uri.edu]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. slmfacilities.com [slmfacilities.com]
- 7. michigan.gov [michigan.gov]
- 8. services.gov.krd [services.gov.krd]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
